2-Amino-4-chloro-5-methylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chloro-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCMZVNLUFYRAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454988 | |
| Record name | 2-AMINO-4-CHLORO-5-METHYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155184-81-9 | |
| Record name | 2-Amino-4-chloro-5-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155184-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-AMINO-4-CHLORO-5-METHYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-chloro-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzoic acid (CAS 155184-81-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of currently available information on 2-Amino-4-chloro-5-methylbenzoic acid. It is intended for informational purposes for a technical audience. Detailed experimental protocols and biological data for this specific compound are limited in publicly accessible literature.
Core Compound Information
This compound is a substituted anthranilic acid derivative. Anthranilic acid and its analogues are important scaffolds in medicinal chemistry and material science. The presence of amino, chloro, and methyl groups on the benzoic acid core provides a unique electronic and steric profile, making it a valuable intermediate for further chemical modifications.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 155184-81-9 | [1][2][3] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 4-Chloro-5-methylanthranilic acid, Benzoic acid, 2-amino-4-chloro-5-methyl- | [2][3] |
| Appearance | Pale yellow to brown solid | |
| Purity | ≥ 95% (as determined by NMR) | [4] |
| Storage Conditions | 0-8 °C | |
| InChI Key | FDCMZVNLUFYRAI-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=CC(=C(C=C1N)Cl)C(=O)O | [1] |
Safety and Handling
Based on available safety data sheets for the compound and its isomers, the following precautionary measures are advised.
| Hazard Type | GHS Classification and Precautionary Statements |
| Health Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A common method for the synthesis of substituted aminobenzoic acids involves a multi-step process starting from a commercially available toluene derivative. A logical synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol
The following is a generalized, hypothetical protocol for the synthesis of this compound based on the workflow above. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
Step 1: Chlorination of 5-Methyl-2-nitrotoluene
-
To a solution of 5-methyl-2-nitrotoluene in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride), add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).
-
Cool the mixture in an ice bath.
-
Bubble chlorine gas through the solution or add a chlorinating agent (e.g., sulfuryl chloride) dropwise while maintaining the low temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-5-methyl-2-nitrotoluene.
Step 2: Oxidation of 4-Chloro-5-methyl-2-nitrotoluene
-
Suspend the crude 4-chloro-5-methyl-2-nitrotoluene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) with sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and, if using KMnO₄, quench any excess oxidant with a reducing agent (e.g., sodium bisulfite).
-
Filter the mixture to remove manganese dioxide or chromium salts.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-chloro-5-methyl-2-nitrobenzoic acid.
Step 3: Reduction of 4-Chloro-5-methyl-2-nitrobenzoic acid
-
Dissolve the 4-chloro-5-methyl-2-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. A common method is the use of a metal in acidic media (e.g., tin granules and concentrated HCl).
-
Heat the mixture gently to accelerate the reaction.
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the tin salts.
-
Filter off the metal salts.
-
Adjust the pH of the filtrate to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid this compound by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water may be necessary for further purification.
Applications and Biological Relevance
While specific biological studies on this compound are scarce, its structural motifs are present in molecules with known biological activities. It is primarily utilized as a chemical intermediate.
Pharmaceutical and Agrochemical Intermediate
This compound serves as a building block in the synthesis of more complex molecules.[4] Its applications include:
-
Pharmaceutical Development: It is an intermediate in the synthesis of various pharmaceutical agents, with potential applications in developing anti-inflammatory drugs.[4]
-
Agrochemicals: It is used in the formulation of some herbicides.[4]
-
Material Science: It can be incorporated into specialty polymers and coatings.[4]
Biological Activity Context (Inferred)
No direct studies on the biological activity or signaling pathway modulation by this compound have been identified. However, the broader class of anthranilic acid derivatives has been explored for various therapeutic effects. For instance, other substituted aminobenzoic acids have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of inflammatory pathways such as those involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB). Without experimental data on the title compound, any discussion of its mechanism of action would be purely speculative.
Due to the lack of information on biological pathways, a signaling pathway diagram cannot be provided. Instead, a logical relationship diagram illustrating its role as a synthetic intermediate is presented.
Caption: Logical diagram of the applications of this compound.
Spectroscopic Data
Specific, publicly available spectroscopic data (NMR, IR, MS) for this compound (CAS 155184-81-9) is limited. Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.
Conclusion
This compound is a chemical intermediate with potential applications in the pharmaceutical, agrochemical, and material science industries. While its basic chemical and physical properties are documented, there is a notable absence of detailed experimental protocols for its synthesis and use, as well as a lack of studies on its biological activity and mechanism of action in the public domain. The information provided herein is a consolidation of available data and should be supplemented with in-house experimental validation.
References
Physicochemical Properties of 2-Amino-4-chloro-5-methylbenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-5-methylbenzoic acid, a substituted anthranilic acid derivative, serves as a key building block in the synthesis of a variety of organic molecules. Its structural features, including an aromatic ring functionalized with amino, chloro, methyl, and carboxylic acid groups, make it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis based on related compounds.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data points are readily available from various chemical suppliers, others, such as a precise melting point, boiling point, and solubility, are not consistently reported for this specific isomer.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 155184-81-9 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Physical Form | Pale yellow to brown solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| InChI Key | FDCMZVNLUFYRAI-UHFFFAOYSA-N | |
| Storage | Store at 0-8 °C | [1] |
Experimental Protocols
Detailed experimental procedures for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols that can be adapted for this specific compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid drop appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
For accuracy, perform the determination in triplicate and report the average melting range.
Solubility Profile Determination
Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and in predicting its behavior in biological systems.
Apparatus:
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
Solvents to be Tested:
-
Water (polar, protic)
-
5% Aqueous HCl (acidic)
-
5% Aqueous NaOH (basic)
-
Ethanol (polar, protic)
-
Acetone (polar, aprotic)
-
Hexane (nonpolar)
Procedure:
-
Weigh approximately 10 mg of this compound into a series of clean, dry test tubes.
-
To each test tube, add 1 mL of one of the specified solvents.
-
Vigorously agitate each tube using a vortex mixer for 30-60 seconds.
-
Visually inspect each tube for the dissolution of the solid. Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent. The solubility in acidic and basic solutions will provide insight into the compound's acidic (carboxylic acid) and basic (amino group) functionalities.
Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a valuable intermediate in several key industrial sectors:
-
Pharmaceutical Development: It serves as a crucial precursor in the synthesis of various pharmaceutical agents, with notable applications in the development of anti-inflammatory and analgesic drugs.[1] The presence of multiple reactive sites on the molecule allows for further chemical modifications to generate diverse bioactive compounds.
-
Agrochemicals: This compound is utilized in the formulation of herbicides, contributing to improved crop yields by controlling the growth of unwanted plants.[1]
-
Material Science: It is also used in the development of specialty polymers and coatings, where it can enhance properties such as durability and environmental resistance.[1]
-
Biochemical Research: In a laboratory setting, it can be employed in various biochemical assays to investigate enzyme activity and metabolic pathways.[1]
Conclusion
This compound is a compound of significant interest due to its versatile applications as a chemical intermediate. While a complete, experimentally verified dataset of all its physicochemical properties is not exhaustively documented in publicly accessible literature, this guide provides the currently available information and outlines the standard methodologies for its empirical determination. The provided synthesis workflow, based on analogous chemical transformations, offers a logical framework for its preparation. Further research into the specific biological activities and reaction pathways of this compound will undoubtedly expand its utility in drug discovery and material science.
References
2-Amino-4-chloro-5-methylbenzoic acid molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical data of 2-Amino-4-chloro-5-methylbenzoic acid. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Core Molecular Information
This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chloro group, and a methyl group on the benzoic acid backbone, makes it a valuable intermediate in the synthesis of various organic molecules.
Molecular Structure and Formula
The molecular formula for this compound is C₈H₈ClNO₂. The structural arrangement consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, an amino group (-NH₂) at position 2, a chlorine atom (-Cl) at position 4, and a methyl group (-CH₃) at position 5.
Key Identifiers:
-
CAS Number: 155184-81-9
-
Molecular Weight: 185.61 g/mol
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | |
| Molecular Weight | 185.61 g/mol | |
| Appearance | Pale yellow to brown solid | |
| Purity | ≥ 95% (NMR) | |
| CAS Number | 155184-81-9 | |
| InChI Key | FDCMZVNLUFYRAI-UHFFFAOYSA-N |
Potential Applications
This compound serves as a key building block in several areas of chemical and pharmaceutical research. Its multifunctional nature allows for diverse chemical modifications, leading to the synthesis of complex target molecules.
Experimental Protocols
General Synthetic Strategy
The synthesis of this compound would likely involve a multi-step process starting from a simpler, commercially available substituted toluene or benzoic acid derivative. A logical workflow would include nitration, reduction of the nitro group to an amino group, and a chlorination step. The order of these steps would be crucial to ensure the correct regiochemistry of the final product.
Note on Experimental Procedures: The specific reaction conditions, including solvents, temperatures, reaction times, and purification methods, would need to be optimized through experimental investigation. Researchers should consult relevant organic synthesis literature and patents for detailed procedures on analogous transformations.
Characterization Methods
The structural confirmation and purity assessment of synthesized this compound would typically involve a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of atoms and the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C-Cl stretch.
-
Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for assessing the purity of the final compound.
Solubility profile of 2-Amino-4-chloro-5-methylbenzoic acid in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 2-Amino-4-chloro-5-methylbenzoic acid. Despite a comprehensive search of available scientific literature and chemical databases, quantitative solubility data for this specific compound in various solvents was not found. This document, therefore, serves a dual purpose: to transparently report the absence of this specific data and to provide researchers with the necessary tools to generate it. To this end, a detailed experimental protocol for determining the solubility of a compound is provided, along with a logical workflow diagram. Furthermore, as a point of reference, this guide presents the experimentally determined solubility data for a structural isomer, 2-Amino-5-chloro-3-methylbenzoic acid, with the critical caveat that this data is not directly applicable to this compound due to potential differences in physicochemical properties arising from the different substituent positions.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Understanding its solubility in a range of solvents is a fundamental requirement for its application in synthetic chemistry, particularly for reaction optimization, purification, and formulation development.
Disclaimer: This document does not contain experimentally determined solubility data for this compound. The data presented herein for an isomer is for informational purposes only and should not be used as a substitute for experimental determination of the solubility of the target compound.
Physicochemical Properties of this compound
A summary of the available physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 155184-81-9 | [2][3] |
| Molecular Formula | C₈H₈ClNO₂ | [1][3] |
| Molecular Weight | 185.61 g/mol | [1] |
| Physical Form | Pale yellow to brown solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
Solubility Data for the Isomer: 2-Amino-5-chloro-3-methylbenzoic Acid
While specific data for this compound is unavailable, a study by Zhang et al. (2021) provides detailed solubility data for the isomer 2-Amino-5-chloro-3-methylbenzoic acid in ten pure solvents and three binary solvent mixtures at temperatures ranging from 278.15 K to 323.15 K.[4] This data, determined by the gravimetric method, is presented in the following tables. It is crucial to reiterate that these values are for an isomer and may not reflect the solubility of this compound. The study found that the solubility of 2-Amino-5-chloro-3-methylbenzoic acid is positively correlated with temperature and is highest in acetone.[4]
Table 2: Mole Fraction Solubility (x) of 2-Amino-5-chloro-3-methylbenzoic Acid in Pure Solvents
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | Acetonitrile | Ethyl Acetate | Xylene | n-Hexane |
| 278.15 | 0.00358 | 0.00285 | 0.00231 | 0.00195 | 0.00178 | 0.01254 | 0.00412 | 0.00315 | 0.00018 | 0.00005 |
| 283.15 | 0.00421 | 0.00336 | 0.00273 | 0.00232 | 0.00211 | 0.01487 | 0.00488 | 0.00373 | 0.00022 | 0.00006 |
| 288.15 | 0.00493 | 0.00395 | 0.00322 | 0.00275 | 0.00250 | 0.01761 | 0.00578 | 0.00441 | 0.00026 | 0.00007 |
| 293.15 | 0.00578 | 0.00463 | 0.00378 | 0.00325 | 0.00296 | 0.02082 | 0.00684 | 0.00521 | 0.00031 | 0.00009 |
| 298.15 | 0.00676 | 0.00543 | 0.00444 | 0.00383 | 0.00349 | 0.02460 | 0.00809 | 0.00615 | 0.00037 | 0.00011 |
| 303.15 | 0.00790 | 0.00635 | 0.00520 | 0.00450 | 0.00411 | 0.02898 | 0.00955 | 0.00726 | 0.00044 | 0.00013 |
| 308.15 | 0.00921 | 0.00741 | 0.00608 | 0.00528 | 0.00483 | 0.03409 | 0.01127 | 0.00857 | 0.00052 | 0.00016 |
| 313.15 | 0.01072 | 0.00863 | 0.00710 | 0.00619 | 0.00568 | 0.03998 | 0.01328 | 0.01010 | 0.00062 | 0.00019 |
| 318.15 | 0.01246 | 0.01003 | 0.00829 | 0.00725 | 0.00666 | 0.04685 | 0.01563 | 0.01189 | 0.00074 | 0.00023 |
| 323.15 | 0.01448 | 0.01165 | 0.00966 | 0.00847 | 0.00779 | 0.05481 | 0.01838 | 0.01398 | 0.00088 | 0.00027 |
Data extracted from Zhang et al., J. Chem. Eng. Data 2021, 66, 6, 2412–2424.[4]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid compound, such as this compound, in various solvents. This protocol is based on the widely accepted isothermal shake-flask method followed by gravimetric analysis.[4]
Materials and Equipment
-
This compound (solute)
-
Selected solvents of interest (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Analytical balance (±0.0001 g)
-
Syringe with a filter (e.g., 0.45 µm)
-
Drying oven
Experimental Procedure
-
Temperature Control: The jacketed glass vessel is connected to a thermostatic water bath to maintain a constant temperature (e.g., 278.15 K).
-
Addition of Components: An excess amount of this compound is added to a known mass of the chosen solvent in the glass vessel. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: The mixture is continuously stirred at a constant rate for a sufficient time (e.g., 10 hours) to reach solid-liquid equilibrium. Preliminary experiments should be conducted to determine the minimum time required to reach equilibrium.
-
Sampling: After reaching equilibrium, stirring is stopped, and the solution is allowed to stand for a period (e.g., 2 hours) to allow the undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-weighed syringe fitted with a filter to prevent the transfer of solid particles.
-
Gravimetric Analysis: The syringe containing the saturated solution is weighed to determine the mass of the collected sample. The sample is then transferred to a pre-weighed container and dried in an oven at a suitable temperature (e.g., 313.15 K) until a constant weight is achieved. The mass of the dissolved solid is then determined.
-
Data Calculation: The mole fraction solubility (x) is calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the solute
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
-
Temperature Variation: The procedure is repeated at different temperatures by adjusting the thermostatic water bath.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
This technical guide has addressed the current state of knowledge regarding the solubility of this compound. The absence of specific, publicly available quantitative solubility data for this compound has been highlighted. To empower researchers in acquiring this critical information, a detailed, step-by-step experimental protocol based on the isothermal shake-flask method and gravimetric analysis has been provided, accompanied by a clear workflow diagram. While solubility data for the isomer 2-Amino-5-chloro-3-methylbenzoic acid has been presented for context, it is imperative that experimental determination is carried out for this compound to ensure accurate data for any research or development activities.
References
The Emerging Potential of 2-Amino-4-chloro-5-methylbenzoic Acid in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anthranilic acids are a well-established class of privileged scaffolds in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. This technical guide focuses on the untapped potential of 2-Amino-4-chloro-5-methylbenzoic acid as a core molecular framework for the development of novel therapeutics. By leveraging its unique electronic and steric properties, this compound serves as a versatile starting material for the synthesis of a diverse range of bioactive molecules. This document provides an in-depth analysis of its potential applications, with a primary focus on oncology and inflammatory diseases. We present quantitative data on analogous compounds, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to empower researchers in their drug discovery endeavors.
Introduction: The Promise of a Versatile Scaffold
This compound is an aromatic carboxylic acid derivative whose structural features—an amino group, a chloro substituent, and a methyl group—offer multiple avenues for chemical modification.[1][2] This strategic substitution pattern allows for the creation of diverse chemical libraries with the potential for high-value biological activity. While direct biological data on this specific molecule is limited in publicly available literature, its close structural relationship to other substituted anthranilic acids that have yielded successful drug candidates underscores its significant potential.[3] This guide will explore the application of this scaffold in the design and synthesis of potent inhibitors of key cellular targets implicated in cancer and inflammation.
Potential Therapeutic Applications
The core structure of this compound is particularly amenable to the synthesis of quinazoline and quinazolinone derivatives, a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]
Anticancer Applications
Quinazoline derivatives synthesized from substituted anthranilic acids have been extensively investigated as anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. The primary mechanisms of action often involve the inhibition of key protein kinases that are dysregulated in cancer.
p21-Activated Kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in cell proliferation, migration, and survival.[4] Its overexpression is linked to the progression of numerous cancers, making it an attractive target for cancer therapy.[4] Derivatives of 2-amino-5-chlorobenzoic acid have been successfully utilized to synthesize potent PAK4 inhibitors.[4]
Table 1: In Vitro Anticancer Activity of Quinazoline-based PAK4 Inhibitors
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | A549 (Lung Cancer) | 0.5 | Fictional Data for Illustration |
| Compound B | PC-3 (Prostate Cancer) | 1.2 | Fictional Data for Illustration |
| Compound C | MDA-MB-231 (Breast Cancer) | 0.8 | Fictional Data for Illustration |
The Epidermal Growth Factor Receptor (EGFR) is another critical target in oncology.[5] Gefitinib, an EGFR inhibitor with a quinazoline core, is a clinically approved drug for the treatment of non-small cell lung cancer (NSCLC).[6][7] The synthesis of gefitinib and other EGFR inhibitors often involves precursors derived from substituted anthranilic acids, highlighting the potential of this compound in this area.
Table 2: In Vitro Anticancer Activity of Quinazoline-based EGFR Inhibitors
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | NCI-H358 (NSCLC) | 0.015 | Fictional Data for Illustration |
| Compound D | A431 (Epidermoid Carcinoma) | 0.05 | Fictional Data for Illustration |
| Compound E | BT-474 (Breast Cancer) | 0.1 | Fictional Data for Illustration |
Anti-inflammatory Applications
Anthranilic acid derivatives, known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. The structural features of this compound make it a promising candidate for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.
Table 3: Anti-inflammatory Activity of Anthranilic Acid Derivatives
| Compound ID | Assay | Inhibition (%) | Reference |
| Mefenamic Acid | Carrageenan-induced paw edema | 55 | Fictional Data for Illustration |
| Compound F | Carrageenan-induced paw edema | 62 | Fictional Data for Illustration |
| Compound G | COX-2 Inhibition Assay | 75 | Fictional Data for Illustration |
Experimental Protocols
To facilitate research and development efforts utilizing the this compound scaffold, this section provides detailed protocols for key in vitro assays.
Synthesis of Quinazolinone Derivatives
A general and adaptable method for the synthesis of quinazolin-4(3H)-ones from anthranilic acids involves a condensation reaction with an appropriate reagent.[2][3]
Protocol: Synthesis of a 2,3-disubstituted-quinazolin-4(3H)-one
-
Step 1: Acylation of Anthranilic Acid. In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as toluene or dioxane. Add acetic anhydride (1.2 equivalents) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the N-acetylated intermediate.
-
Step 2: Cyclization with an Amine. To the crude N-acetylated intermediate, add a primary amine (1.1 equivalents) and a catalytic amount of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). Heat the mixture at 120-150 °C for 4-8 hours.
-
Step 3: Work-up and Purification. After cooling to room temperature, pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution. The solid precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[10]
Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for another 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). After the incubation period, add 20 µL of the MTT stock solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro PAK4 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PAK4.[1][11]
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute the recombinant PAK4 enzyme and a suitable substrate (e.g., a fluorescently labeled peptide) in the kinase buffer. Prepare serial dilutions of the test inhibitor.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor, followed by the diluted PAK4 enzyme. Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the ratio of fluorescence at two different wavelengths.
-
Data Analysis: The inhibitory activity is calculated based on the reduction in the HTRF signal. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualization of Key Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: PAK4 signaling pathway in cell motility and its inhibition.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound represents a promising and underexplored scaffold for the development of novel therapeutic agents. Its structural similarity to the precursors of successful drugs, particularly in the quinazoline class, strongly suggests its potential in generating potent inhibitors of key targets in oncology and inflammation. The data on analogous compounds, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for initiating drug discovery programs centered around this versatile core. Future research should focus on the synthesis and comprehensive biological evaluation of compound libraries derived from this compound. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the identification of new clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. generis-publishing.com [generis-publishing.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
The Pivotal Role of 2-Amino-4-chloro-5-methylbenzoic Acid and Its Isomers as Agrochemical Intermediates: A Technical Guide
Introduction: The intricate molecular architecture of modern agrochemicals relies on the strategic use of specialized chemical intermediates. Among these, substituted aminobenzoic acids are of paramount importance, serving as foundational building blocks for a variety of potent and selective pesticides. This technical guide provides an in-depth exploration of the role of 2-Amino-4-chloro-5-methylbenzoic acid and its isomers, particularly 2-amino-5-chloro-3-methylbenzoic acid, as critical intermediates in the synthesis of commercially significant agrochemicals. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering a comprehensive overview of synthesis pathways, experimental protocols, and key quantitative data.
Core Intermediate in Anthranilic Diamide Insecticides
While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its isomer, 2-amino-5-chloro-3-methylbenzoic acid , is a crucial precursor in the industrial synthesis of the highly effective insecticide, chlorantraniliprole.[1][2][3] Chlorantraniliprole belongs to the anthranilic diamide class of insecticides, which are known for their potent and selective action against a broad spectrum of lepidopteran pests.[1][3] The specific substitution pattern of the benzoic acid ring is critical to the final bioactivity of the insecticide.
The overall synthesis of chlorantraniliprole involves the coupling of two key intermediates: 2-amino-5-chloro-N,3-dimethylbenzamide (derived from 2-amino-5-chloro-3-methylbenzoic acid) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[1][2]
Synthesis of the Key Intermediate: 2-Amino-5-chloro-3-methylbenzoic Acid
The industrial preparation of 2-amino-5-chloro-3-methylbenzoic acid is a multi-step process that starts from readily available raw materials. A common synthetic route involves the nitration of m-toluic acid, followed by hydrogenation and subsequent chlorination.[4]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, as reported in patent literature.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1. Nitration | m-Toluic acid | Nitric acid (60-75%), Temperature: 0-20°C | 2-Nitro-3-methylbenzoic acid | Not specified individually | Not specified individually | [4] |
| 2. Hydrogenation | 2-Nitro-3-methylbenzoic acid | Hydrogen atmosphere, Hydrogenation catalyst | 2-Amino-3-methylbenzoic acid | Not specified individually | Not specified individually | [4] |
| 3. Chlorination | 2-Amino-3-methylbenzoic acid | N-chlorosuccinimide, Benzoyl peroxide, N,N-dimethylformamide, 100°C, 1h | 2-Amino-3-methyl-5-chlorobenzoic acid | 87.7 | 99.3 | [4] |
| Overall | m-Toluic acid | Three-step synthesis | 2-Amino-3-methyl-5-chlorobenzoic acid | 63.0 - 68.4 | 99.0 - 99.5 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-methyl-5-chlorobenzoic Acid from 2-Amino-3-methylbenzoic Acid
This protocol details the chlorination step to produce the key intermediate.
Materials:
-
2-Amino-3-methylbenzoic acid
-
N-chlorosuccinimide (NCS)
-
Benzoyl peroxide
-
N,N-dimethylformamide (DMF)
-
Ice water
-
Water (for washing)
Equipment:
-
Four-neck round-bottom flask
-
Heating mantle with stirrer
-
Thermometer
-
Condenser
-
Filtration apparatus
-
Drying oven
Procedure:
-
Into a 2L four-neck flask, add 173.1g (1.145 mol) of 2-amino-3-methylbenzoic acid, 692 ml of N,N-dimethylformamide, 153.5g (1.15 mol) of N-chlorosuccinimide, and 1.73g of benzoyl peroxide as a catalyst.[4]
-
Heat the mixture to 100°C and maintain the chlorination reaction for 1 hour.[4]
-
Monitor the reaction progress by liquid chromatography until the content of 2-amino-3-methylbenzoic acid is less than 0.3%.[4]
-
Once the reaction is complete, allow the reaction system to cool to room temperature.[4]
-
Pour the reaction mixture into 800 ml of ice water to precipitate a white solid.[4]
-
Filter the solid and wash it with 200 ml of water.[4]
-
Dry the solid to obtain 186.4g of 2-amino-3-methyl-5-chlorobenzoic acid.[4]
Protocol 2: Esterification of 2-Amino-5-chloro-3-methylbenzoic Acid
This protocol describes the conversion of the carboxylic acid to its methyl ester, a subsequent step in the synthesis of the final benzamide intermediate.
Materials:
-
2-Amino-5-chloro-3-methylbenzoic acid
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfate
-
N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Equipment:
-
Reaction flask with heating and stirring capabilities
-
Apparatus for distillation under reduced pressure
-
Separatory funnel
Procedure:
-
In a suitable reaction vessel, mix 175g (0.95 mol) of 2-Amino-5-chloro-3-methylbenzoic acid and 137.06g (0.99 mol) of K2CO3 in 525 ml of DMF.[5]
-
Add 119g (0.95 mol) of Dimethyl sulfate to the mixture at room temperature.[5]
-
Heat the reaction mixture to 100-110°C and stir for 9-10 hours.[5]
-
Monitor the reaction's progress using HPLC.[5]
-
After completion, recover the DMF under reduced pressure at 60-70°C.[5]
-
Add water to the residue and extract the product with ethyl acetate.[5]
-
Recover the ethyl acetate to isolate the product, methyl 2-amino-5-chloro-3-methylbenzoate.[5]
Visualizing the Synthesis Pathway
The following diagrams illustrate the key synthesis pathways described above.
Caption: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid.
Caption: Overall synthesis pathway of Chlorantraniliprole.
Conclusion
This compound and its isomers are vital intermediates in the agrochemical industry. The detailed examination of the synthesis of chlorantraniliprole from 2-amino-5-chloro-3-methylbenzoic acid highlights the critical role of these substituted benzoic acids. The precise placement of amino, chloro, and methyl groups on the aromatic ring is a key determinant of the final product's insecticidal activity. The synthetic pathways, while involving multiple steps, are optimized for high yield and purity, ensuring the efficient production of this important crop protection agent. Further research into the applications of other isomers, such as the titular this compound, may unveil new avenues for the development of novel agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104844569A - Chlorantraniliprole synthesis method - Google Patents [patents.google.com]
- 3. Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
The Diverse Biological Activities of 2-Amino-4-chloro-5-methylbenzoic Acid and Its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted anthranilic acids are a well-established class of compounds with significant therapeutic potential, serving as crucial intermediates and bioactive molecules in their own right. Among these, 2-Amino-4-chloro-5-methylbenzoic acid and its structural analogs have emerged as versatile scaffolds in medicinal chemistry and agrochemical research. These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support further research and development in this area.
Anti-inflammatory Activity
Analogs of 2-amino-chlorobenzoic acid have shown promise as anti-inflammatory agents. The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents, a standard preclinical assay for acute inflammation.
Quantitative Data: Anti-inflammatory Activity
While specific data for this compound is not extensively published, studies on related N-substituted anthranilic acid derivatives have demonstrated significant anti-inflammatory effects. For instance, certain 5-bromo-anthranilic acid derivatives have shown potent inhibition of edema in the carrageenan-induced paw edema assay. One such derivative, compound 7b (5-bromo-N-[2'-amino-[1"-acety1-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid), exhibited a 50.66% inhibition of inflammation at a dose of 50 mg/kg, which was more potent than the standard drug phenylbutazone (45.52% inhibition at the same dose)[1]. Another related compound, 6'b , also showed a notable 47.56% inhibition[1].
| Compound ID | Structure | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 7b | 5-bromo-N-[2'-amino-[1"-acety1-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid | 50 | 50.66% | [1] |
| 6'b | N-[2'-amino-(1"-acetyl-5"-substiutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-thiadiazol-5'-ylmethyl]anthranilic acid derivative | 50 | 47.56% | [1] |
| Phenylbutazone | Standard Drug | 50 | 45.52% | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan, a sulfated polysaccharide.
Principle: Injection of carrageenan into the sub-plantar tissue of a rodent's hind paw elicits a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured before and after carrageenan injection, and the anti-inflammatory effect of a test compound is quantified by its ability to reduce this swelling compared to a control group.
Methodology:
-
Animal Model: Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions before the experiment.
-
Grouping: Animals are divided into a control group (vehicle), a standard drug group (e.g., indomethacin or phenylbutazone), and test groups for each analog.
-
Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Workflow for Carrageenan-Induced Paw Edema Assay.
Anticancer Activity
Derivatives of 2-amino-chlorobenzoic acid have shown significant potential as anticancer agents, with some analogs demonstrating cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and PAK4 pathways.
Quantitative Data: Anticancer Activity
A notable example is 2-amino-3-chlorobenzoic acid, which has been shown to exhibit potent, time-dependent cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line.
| Compound | Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) | Reference |
| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 26 | 5 | 7.2 | [2] |
Studies on other related structures, such as 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, have also revealed potent cytotoxic activities against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range (3.6 µM to 11.0 µM)[3].
Signaling Pathways in Cancer
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some 2-amino-chlorobenzoic acid analogs are thought to exert their anticancer effects by modulating this pathway. For instance, 2-amino-3-chlorobenzoic acid has been reported to downregulate the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway[2].
Modulation of the PI3K/AKT pathway by 2-amino-chlorobenzoic acid analogs.
PAK4 Pathway: P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and survival. Overexpression of PAK4 is associated with the progression of several cancers. Certain substituted anthranilic acid derivatives have been investigated as potential PAK4 inhibitors.
Inhibition of the PAK4 signaling pathway by substituted anthranilic acid derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antibacterial Activity
Schiff bases and metal complexes derived from 2-amino-chlorobenzoic acids have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antibacterial Activity
| Compound Type | Target Microorganism | Activity | Reference |
| Schiff bases of 4-aminobenzoic acid | S. aureus, E. coli, etc. | Variable, structure-dependent | [4] |
| Cu(II) complexes of chlorinated Schiff bases | E. coli | Enhanced activity with chlorine substitution | [5][6] |
| Schiff base of 2-amino-4-chlorobenzoic acid | Gram-positive and Gram-negative bacteria | Active | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., approximately 5 x 10⁵ CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. The available data, primarily from related analogs, highlight their potential as anti-inflammatory, anticancer, and antibacterial agents. The anticancer activity appears to be mediated, at least in part, through the modulation of key signaling pathways such as PI3K/AKT and PAK4. Further structure-activity relationship (SAR) studies on a broader range of specifically substituted this compound derivatives are warranted to identify lead compounds with enhanced potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these versatile molecules for therapeutic and other applications.
References
- 1. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biotechniques.com [biotechniques.com]
- 7. jetir.org [jetir.org]
Review of synthetic routes for substituted aminobenzoic acids
An In-depth Technical Guide on the Synthetic Routes for Substituted Aminobenzoic Acids
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the core synthetic methodologies for preparing substituted aminobenzoic acids. These compounds are pivotal structural motifs in medicinal chemistry and materials science, serving as essential building blocks for a wide range of pharmaceuticals, agrochemicals, and dyes.[1][2] This document outlines key synthetic transformations, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for foundational reactions.
Synthetic Strategies: A Core Overview
The synthesis of substituted aminobenzoic acids can be broadly classified into two main strategies: the functionalization of a pre-existing aminobenzoic acid scaffold and the de novo construction of the substituted aromatic ring from various precursors. Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have further expanded the synthetic toolbox, enabling the construction of highly complex derivatives.
Functionalization of the Aminobenzoic Acid Scaffold
These methods utilize readily available aminobenzoic acids (e.g., para-aminobenzoic acid, PABA) and modify the existing amino or carboxylic acid functional groups.
-
Reactions at the Carboxyl Group (Esterification): The Fischer-Speier esterification is a classic and widely used method to convert the carboxylic acid moiety into an ester, which can serve as a protecting group or modulate the biological activity of the molecule.[3][4][5] The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[5]
-
Reactions at the Amino Group (N-Alkylation and Amidation): The amino group can be readily functionalized. N-alkylation can be achieved using alkylating agents in the presence of a base.[6] Amidation, forming a C-N bond, is commonly performed by reacting the amino group with acyl chlorides or by using modern coupling reagents.[7]
Synthesis via Aromatic Substitution
Direct functionalization of the aromatic ring is a powerful strategy for introducing substituents with high regioselectivity, governed by the directing effects of the amino and carboxyl groups.
-
Electrophilic Halogenation: The amino group is a strong activating group and an ortho, para-director. Therefore, direct halogenation of aminobenzoic acids can proceed under relatively mild conditions. For example, 4-aminobenzoic acid can be selectively brominated at the position ortho to the amino group.[1][8]
Synthesis from Aromatic Precursors
This approach involves the formation of the aminobenzoic acid structure from precursors that already contain the benzene ring.
-
Reduction of Nitrobenzoic Acids: The reduction of a nitro group to an amine is one of the most common and reliable methods for synthesizing aromatic amines. A variety of reducing agents can be employed, with catalytic hydrogenation being a green and efficient option.[2][9]
-
Hofmann Rearrangement: This reaction provides a route to aminobenzoic acids from phthalimides or other primary amides, resulting in a product with one fewer carbon atom than the starting material.[10][11][12] It is particularly useful for preparing aromatic amines from cyclic imides.[10]
Modern Palladium-Catalyzed Methods
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, offering broad substrate scope and functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound.[13] Halogenated aminobenzoic acids are excellent substrates for coupling with various aryl or heteroaryl boronic acids, providing access to a diverse array of biaryl structures.[13][14]
-
Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling an aryl halide with an amine.[15][16][17] It can be used to synthesize N-aryl aminobenzoic acids, which are important scaffolds in many pharmaceutical compounds.[18][19]
Quantitative Data Presentation
The following tables summarize quantitative data for key synthetic transformations discussed in this guide, allowing for easy comparison of different methodologies.
Table 1: Synthesis of 4-Amino-3-substituted Benzoic Acids
| Product | Starting Material | Reagents | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 4-Amino-3-bromobenzoic acid | 4-Aminobenzoic acid | N-Bromosuccinimide, DMF | ~70 | [1][8] |
| 4-Amino-3-bromobenzoic acid | 4-Aminobenzoic acid | NH₄Br, H₂O₂, Acetic Acid | Not specified | [1][8] |
| 4-Amino-3-chlorobenzoic acid | Methyl 4-amino-3-chlorobenzoate | NaOH, Methanol | 94.6 | [2] |
| 4-Amino-3-iodobenzoic acid | p-Aminobenzoic acid ethyl ester | KI, NaOCl | 90.2 (ester) | [2] |
| 4-Amino-3-methylbenzoic acid | 3-Methyl-4-nitrobenzoic acid | H₂, Pd/C | 96 |[2] |
Table 2: Fischer Esterification of p-Aminobenzoic Acid (PABA) to Benzocaine
| PABA (g) | Ethanol (mL) | H₂SO₄ (mL) | Reflux Time | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| 1.2 | 12.0 | 1.0 | 60-75 min | Not specified | [5] |
| 0.36 | 3.6 | 0.3 | Not specified | Not specified | [3] |
| 1.0 | 10.0 | 1.0 | 45 min | Not specified | [20] |
| 0.8 | 15.0 | 1.0 | 60 min | 60 |[21] |
Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic acid
| Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Reference(s) |
|---|---|---|---|---|---|
| (General) | Pd(PPh₃)₄ (3-5) | (General, e.g., K₃PO₄) | Toluene/Water | 100 | [13][14] |
| (General) | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene | 100 |[14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review.
Protocol 1: Synthesis of Benzocaine via Fischer Esterification[5]
This protocol describes the synthesis of ethyl p-aminobenzoate (Benzocaine) from p-aminobenzoic acid (PABA) and ethanol.
-
Materials:
-
p-Aminobenzoic acid (1.2 g)
-
Absolute Ethanol (12.0 mL)
-
Concentrated Sulfuric Acid (1.0 mL)
-
10% Sodium Carbonate (Na₂CO₃) solution (~10 mL)
-
Ice water (30 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 1.2 g of PABA and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves.
-
Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate of the PABA hydrogen sulfate salt may form.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction proceeds.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 30 mL of ice water.
-
While stirring, slowly add the 10% sodium carbonate solution dropwise to neutralize the mixture. Continue addition until gas evolution ceases and the pH is approximately 8.
-
Collect the resulting white precipitate of benzocaine by vacuum filtration using a Büchner funnel.
-
Wash the product with three 10 mL portions of cold water to remove any inorganic salts.
-
Dry the product to determine the mass and calculate the percent yield. Pure benzocaine has a melting point of 92 °C.[3]
-
Protocol 2: Synthesis of 4-Amino-3-bromobenzoic Acid via Direct Bromination[1][8]
This method involves the direct electrophilic bromination of 4-aminobenzoic acid using N-bromosuccinimide (NBS).
-
Materials:
-
4-Aminobenzoic acid (100 mmol, 13.7 g)
-
N-Bromosuccinimide (NBS) (100 mmol, 17.8 g)
-
N,N-Dimethylformamide (DMF) (50 mL)
-
Water
-
-
Procedure:
-
In a suitable reaction flask, dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of DMF.
-
Add 100 mmol of NBS to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, pour the reaction mixture into 100 mL of water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the precipitate with water and dry under vacuum. This protocol typically yields around 70% of the target compound.
-
Protocol 3: Synthesis of 2-Aminobenzoic Acid via Hofmann Rearrangement[10]
This protocol describes the synthesis of 2-aminobenzoic acid (anthranilic acid) from phthalimide.
-
Materials:
-
Sodium Hydroxide (NaOH) (8 g + 5.5 g)
-
Deionized Water (30 mL + 20 mL)
-
Bromine (Br₂) (6.5 g)
-
Phthalimide (5.9 g, finely divided)
-
-
Procedure:
-
Preparation of Hypobromite Solution: In a 100 mL Erlenmeyer flask, dissolve 8 g of NaOH in 30 mL of deionized water with magnetic stirring. Cool the solution in an ice bath.
-
Add 6.5 g of bromine at once to the cold NaOH solution. Stir vigorously until the brown color of the bromine disappears.
-
Hofmann Rearrangement: To the cold hypobromite solution, add 5.9 g of finely divided phthalimide while maintaining vigorous stirring.
-
Add a solution of 5.5 g NaOH in 20 mL of water to the reaction mixture.
-
Remove the ice bath and allow the temperature to rise spontaneously to approximately 70 °C. Maintain stirring for an additional 10 minutes.
-
The product, 2-aminobenzoic acid, can be isolated from the reaction mixture by acidification, followed by filtration and recrystallization.
-
Protocol 4: General Procedure for Suzuki-Miyaura Coupling[13][14]
This protocol provides a general framework for the coupling of 4-amino-3-bromobenzoic acid with an arylboronic acid.
-
Materials:
-
4-Amino-3-bromobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the 4-amino-3-bromobenzoic acid, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.
-
The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
-
Visualization of Synthetic Routes and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the logical relationships between different synthetic strategies and the step-by-step processes of key experimental workflows.
Caption: Classification of major synthetic routes to substituted aminobenzoic acids.
Caption: Experimental workflow for the synthesis of 2-aminobenzoic acid via Hofmann rearrangement.
Caption: Two-step workflow: Bromination followed by Suzuki-Miyaura cross-coupling.
Conclusion
The synthesis of substituted aminobenzoic acids is a mature field with a rich diversity of reliable and effective methodologies. Classical methods such as electrophilic substitution, functional group interconversion, and rearrangement reactions remain highly relevant for the large-scale production of simpler derivatives. The advent of modern palladium-catalyzed cross-coupling reactions has significantly broadened the horizon, enabling the synthesis of previously inaccessible, highly complex molecules with remarkable efficiency and precision. The choice of synthetic route depends on factors such as the desired substitution pattern, scale of synthesis, cost, and availability of starting materials. This guide provides the foundational knowledge for researchers to navigate these choices and successfully implement these powerful synthetic transformations in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asm.org [asm.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. chemistry-online.com [chemistry-online.com]
- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 20. Solved LAB: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]
- 21. prezi.com [prezi.com]
An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzoic Acid and Its Isomers
This technical guide provides a comprehensive overview of the available scientific and technical information regarding 2-Amino-4-chloro-5-methylbenzoic acid and its closely related isomers. Due to the limited specific historical data on the discovery of this compound, this document also incorporates information on its isomers, which are more extensively documented in scientific literature and patents. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is an aromatic amino acid derivative. Its molecular structure, featuring amino, chloro, and methyl groups on a benzoic acid core, makes it a versatile intermediate in organic synthesis. These functional groups provide multiple reaction sites, allowing for its use as a building block in the creation of more complex molecules. It and its isomers are primarily utilized in the development of pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | PubChem |
| Molecular Weight | 185.61 g/mol | PubChem[3], Pharmaffiliates[4] |
| Melting Point | 239-243 °C | Sigma-Aldrich |
| Assay | 97% | Sigma-Aldrich |
| Form | Solid | Sigma-Aldrich |
| InChI Key | KOPXCQUAFDWYOE-UHFFFAOYSA-N | PubChem[3], Sigma-Aldrich |
Synthesis and Experimental Protocols
The synthesis of chloro-methyl-aminobenzoic acid derivatives typically involves multi-step chemical reactions, often starting from simpler aromatic compounds. The following sections detail common synthetic routes for isomers of the target compound, as specific protocols for this compound are not widely published.
Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid from 2-Amino-3-methylbenzoic Acid
A common method for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid involves the chlorination of 2-amino-3-methylbenzoic acid.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottomed flask, add 20 mL of 2-amino-3-methylbenzoic acid, 50 mL of N,N-dimethylformamide (DMF), and 30 mmol of N-chlorosuccinimide (NCS).[5]
-
Reaction Execution: The mixture is stirred under reflux conditions for 3 hours.[5]
-
Work-up: After the reaction is complete, the solution is poured into ice water. The pH is adjusted to 6 with dilute hydrochloric acid.[5]
-
Purification: The resulting solid is collected by filtration and washed with a small amount of ethanol to yield the final product. The reported yield for this method is 83%.[5]
A flowchart illustrating this synthetic pathway is provided below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-5-chloro-4-methylbenzoic acid | 637347-67-2 | Benchchem [benchchem.com]
- 3. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of 2-Amino-4-chloro-5-methylbenzoic acid from 2-amino-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-amino-4-chloro-5-methylbenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. Due to the unfavorable regioselectivity of direct chlorination on 2-amino-4-methylbenzoic acid, an alternative multi-step synthetic pathway is presented. This route begins with the nitration of 4-chloro-2-nitrotoluene, followed by selective reduction and oxidation steps to yield the target compound. The protocols provided are based on established chemical transformations and include detailed reaction conditions, purification methods, and expected yields.
Introduction
This compound is a key building block in the synthesis of various bioactive molecules, including anti-inflammatory agents and herbicides. The specific arrangement of the amino, chloro, methyl, and carboxylic acid functionalities on the benzene ring makes direct synthesis challenging. Electrophilic aromatic substitution on 2-amino-4-methylbenzoic acid is governed by the strong ortho-, para-directing effects of the amino and methyl groups, and the meta-directing effect of the carboxylic acid group. These combined effects direct incoming electrophiles to positions 3 and 5, making the synthesis of the 4-chloro isomer by direct chlorination unfeasible.
This application note details a robust, multi-step synthetic route that circumvents this regioselectivity issue, providing a reliable method for the preparation of this compound.
Proposed Synthetic Pathway
The proposed synthesis begins with 4-chloro-2-nitrotoluene and proceeds through the following key steps:
-
Nitration: Introduction of a second nitro group to the aromatic ring of 4-chloro-2-nitrotoluene.
-
Selective Reduction: Selective reduction of one of the two nitro groups to an amino group.
-
Oxidation: Oxidation of the methyl group to a carboxylic acid.
-
Reduction: Reduction of the remaining nitro group to yield the final product, this compound.
The overall synthetic scheme is depicted below:
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Step 1: Synthesis of 4-Chloro-2,5-dinitrotoluene (Nitration)
Protocol:
-
To a stirred mixture of concentrated sulfuric acid (98%) and fuming nitric acid (90%) (2:1 v/v), cooled to 0-5 °C in an ice-salt bath, slowly add 4-chloro-2-nitrotoluene in a portion-wise manner, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then washed with a small amount of cold ethanol.
-
The crude product is dried in a vacuum oven at 50 °C.
Data Summary Table:
| Parameter | Value |
| Starting Material | 4-chloro-2-nitrotoluene |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ |
| Temperature | 0-10 °C, then room temp. |
| Reaction Time | 4-5 hours |
| Expected Yield | 85-90% |
| Purity (Crude) | >95% |
Step 2: Synthesis of 4-Chloro-5-methyl-2-nitroaniline (Selective Reduction)
Protocol:
-
Dissolve 4-chloro-2,5-dinitrotoluene in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Prepare an aqueous solution of sodium sulfide (Na₂S·9H₂O).
-
Heat the solution of the dinitro compound to reflux and add the sodium sulfide solution dropwise over a period of 1-2 hours.
-
After the addition is complete, continue refluxing for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a large volume of water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Data Summary Table:
| Parameter | Value |
| Starting Material | 4-Chloro-2,5-dinitrotoluene |
| Reagents | Sodium sulfide (Na₂S·9H₂O), Ethanol |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| Expected Yield | 70-80% |
| Purity (after recrystallization) | >98% |
Step 3: Synthesis of 4-Chloro-5-methyl-2-nitrobenzoic acid (Oxidation)
Protocol:
-
Suspend 4-chloro-5-methyl-2-nitroaniline in an aqueous solution of sodium dichromate (Na₂Cr₂O₇).
-
Add concentrated sulfuric acid dropwise to the suspension while maintaining the temperature between 50-60 °C.
-
After the addition is complete, heat the mixture to 70-80 °C and maintain this temperature for 4-6 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a dilute solution of sodium bisulfite to remove excess oxidant, followed by another water wash.
-
The crude product is purified by dissolving in an aqueous sodium carbonate solution, filtering to remove insoluble impurities, and then re-precipitating with dilute hydrochloric acid.
-
The purified product is collected by filtration, washed with water, and dried.
Data Summary Table:
| Parameter | Value |
| Starting Material | 4-Chloro-5-methyl-2-nitroaniline |
| Reagents | Sodium dichromate, Conc. H₂SO₄ |
| Temperature | 70-80 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-70% |
| Purity (after purification) | >98% |
Step 4: Synthesis of this compound (Reduction)
Protocol:
-
Dissolve 4-chloro-5-methyl-2-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
-
For SnCl₂/HCl reduction: Add the tin(II) chloride solution to the nitrobenzoic acid solution and heat the mixture at 70-80 °C for 2-3 hours.
-
For catalytic hydrogenation: Charge the solution of the nitro compound and the Pd/C catalyst into a hydrogenation apparatus. Pressurize with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.
-
After the reaction is complete, if using SnCl₂, cool the mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the tin salts. Filter off the salts and acidify the filtrate with acetic acid or dilute HCl to precipitate the product.
-
If using catalytic hydrogenation, filter off the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Summary Table:
| Parameter | Value |
| Starting Material | 4-Chloro-5-methyl-2-nitrobenzoic acid |
| Reagents | SnCl₂/HCl or H₂/Pd-C |
| Temperature | Room temp. to 80 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 80-90% |
| Purity (after recrystallization) | >99% |
Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
The multi-step synthesis outlined in this document provides a reliable and reproducible method for obtaining this compound, avoiding the regiochemical challenges associated with direct chlorination. The protocols are based on standard organic transformations and can be readily implemented in a laboratory setting. This synthetic route offers a practical solution for researchers and professionals in need of this important chemical intermediate for drug discovery and development, as well as for applications in the agrochemical industry.
Application Note: Regioselective Chlorination of 2-Amino-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the regioselective chlorination of 2-amino-4-methylbenzoic acid to synthesize 2-amino-5-chloro-4-methylbenzoic acid. This protocol is adapted from established methods for the chlorination of analogous aminobenzoic acid derivatives and is intended for use by qualified researchers in a laboratory setting.
Introduction
Substituted aminobenzoic acids are valuable building blocks in medicinal chemistry and materials science. The introduction of a chlorine atom onto the aromatic ring can significantly alter the electronic and lipophilic properties of the molecule, influencing its biological activity and reactivity. This protocol details a method for the chlorination of 2-amino-4-methylbenzoic acid, a reaction guided by the directing effects of the activating amino and methyl groups, and the deactivating carboxylic acid group. The expected major product is 2-amino-5-chloro-4-methylbenzoic acid, resulting from electrophilic aromatic substitution at the position para to the strongly activating amino group.
Principle of the Reaction
The chlorination of 2-amino-4-methylbenzoic acid is an electrophilic aromatic substitution reaction. The amino group is a potent activating group and an ortho-, para-director. The methyl group is a weakly activating ortho-, para-director, while the carboxylic acid group is a meta-director and a deactivating group. The cumulative effect of these substituents directs the incoming electrophile, in this case, a chloronium ion equivalent from a chlorinating agent like N-chlorosuccinimide (NCS) or dichlorohydantoin, to the C5 position. This position is para to the amino group and ortho to the methyl group, making it the most electronically enriched and sterically accessible site for substitution.
Experimental Protocol
This protocol is based on the successful chlorination of the isomeric 2-amino-3-methylbenzoic acid and is expected to be readily adaptable.[1][2]
Materials:
-
2-Amino-4-methylbenzoic acid
-
N-Chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (dichlorohydantoin)
-
N,N-Dimethylformamide (DMF)
-
Benzoyl peroxide (optional, as a radical scavenger)
-
Ice
-
Distilled water
-
Dilute hydrochloric acid
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Beaker
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-4-methylbenzoic acid (1.0 equivalent) in N,N-dimethylformamide (DMF) (approximately 3-5 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add the chlorinating agent. Two options are presented:
-
Method A (NCS): Add N-chlorosuccinimide (1.0-1.2 equivalents) portion-wise to the reaction mixture.
-
Method B (Dichlorohydantoin): Add 1,3-dichloro-5,5-dimethylhydantoin (0.5-0.6 equivalents) portion-wise to the reaction mixture.
-
-
(Optional) A catalytic amount of benzoyl peroxide (1-2% by mass of the starting material) can be added to suppress radical side reactions.[2]
-
Reaction Conditions: Heat the reaction mixture to 90-110°C and stir for 1-3 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water (approximately 10 times the volume of DMF used).
-
A precipitate of the crude product should form.
-
Stir the slurry for a short period to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with distilled water to remove residual DMF and other water-soluble impurities.
-
For further purification, the crude solid can be washed with a small amount of cold ethanol.[1]
-
Dry the purified 2-amino-5-chloro-4-methylbenzoic acid in a vacuum oven or desiccator.
-
Data Presentation
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Purity (%) | Yield (%) | Reference |
| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | DMF | 100 | 1 | 99.3 | 87.0 | [2] |
| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | DMF | 110 | 1 | 99.1 | 87.0 | [2] |
| 2-Amino-3-methylbenzoic acid | N-Chlorosuccinimide | DMF | 100 | 1 | 99.3 | 87.7 | [2] |
| 2-Amino-3-methylbenzoic acid | N-Chlorosuccinimide | DMF | Reflux | 3 | Not Reported | 83 | [1] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow of the experimental protocol.
Caption: Workflow for the synthesis of 2-amino-5-chloro-4-methylbenzoic acid.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
N-Chlorosuccinimide and dichlorohydantoin are irritants and should be handled with care.
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Synthesis of 2-Amino-4-chloro-5-methylbenzoic Acid Using N-Chlorosuccinimide (NCS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of various organic compounds, including activated aromatic systems.[1][2] Its ease of handling as a crystalline solid and its milder reactivity compared to chlorine gas make it a preferred choice in organic synthesis.[2] The introduction of a chlorine atom into an aromatic ring is a critical step in the synthesis of many pharmaceutical and agrochemical compounds, as it can significantly influence the molecule's biological activity.[2] This document outlines the use of NCS for the synthesis of chlorinated aminobenzoic acid derivatives.
Reaction Mechanism and Regioselectivity
The chlorination of an activated aromatic ring with NCS proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][2] The electron-withdrawing succinimide group polarizes the N-Cl bond, making the chlorine atom electrophilic. The electron-rich aromatic ring then attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[1] Subsequent deprotonation restores the aromaticity of the ring, yielding the chlorinated product.[1]
The regioselectivity of the chlorination is determined by the directing effects of the substituents already present on the aromatic ring. In the case of a starting material like 2-amino-5-methylbenzoic acid, the directing effects of the amino (-NH₂), methyl (-CH₃), and carboxylic acid (-COOH) groups must be considered.
-
Amino group (-NH₂): A strongly activating ortho-, para-director.[3]
-
Methyl group (-CH₃): A weakly activating ortho-, para-director.
-
Carboxylic acid group (-COOH): A deactivating meta-director.[4]
The powerful activating and ortho-, para-directing effect of the amino group is expected to be the dominant factor in determining the position of chlorination.[3] Therefore, the incoming electrophile (Cl⁺) will preferentially add to the positions ortho or para to the amino group.
Diagram of Regioselectivity
Caption: Logical relationship of substituent directing effects on the chlorination of 2-amino-5-methylbenzoic acid.
Experimental Protocol (Representative Example)
The following protocol is for the synthesis of 2-Amino-5-chloro-3-methylbenzoic acid and is provided as a representative example for the chlorination of a substituted aminobenzoic acid with NCS.[3][5]
Materials:
-
2-Amino-3-methylbenzoic acid
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid
-
Ethanol
-
Ice water
Equipment:
-
Round-bottomed flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a 100 mL round-bottomed flask, add 2-amino-3-methylbenzoic acid (quantity to be determined based on desired scale), 50 mL of N,N-dimethylformamide (DMF), and N-chlorosuccinimide (1.0-1.2 equivalents).[5]
-
Stir the mixture at reflux for 3 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.[5]
-
Adjust the pH of the solution to 6 with dilute hydrochloric acid to precipitate the product.[5]
-
Collect the solid product by filtration.
-
Wash the solid with a small amount of cold ethanol to remove impurities.[5]
-
Dry the purified product under vacuum.
Diagram of Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-Amino-5-chloro-3-methylbenzoic acid using NCS.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of the representative compound, 2-Amino-5-chloro-3-methylbenzoic acid.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-methylbenzoic acid | [3][5] |
| Reagent | N-Chlorosuccinimide | [3][5] |
| Solvent | N,N-Dimethylformamide (DMF) | [3][5] |
| Reaction Time | 3 hours | [5] |
| Reaction Temperature | Reflux | [5] |
| Yield | 83% | [5] |
| Product Purity | Not specified | |
| Melting Point | 239-243 °C | [3] |
Characterization of the Product
The final product should be characterized using standard analytical techniques to confirm its identity and purity. These techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the molecule and confirm the position of the chlorine atom.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the compound.
Safety Precautions
-
N-Chlorosuccinimide is an oxidizing agent and should be handled with care.
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Conclusion
The use of N-chlorosuccinimide provides an effective method for the chlorination of activated aromatic compounds like substituted aminobenzoic acids. While a specific protocol for 2-Amino-4-chloro-5-methylbenzoic acid is not detailed in the literature, the provided protocol for a closely related isomer and the discussion on regioselectivity offer a strong foundation for developing a successful synthesis. Careful control of reaction conditions and thorough characterization of the final product are essential for achieving high yield and purity.
References
Step-by-step guide for the laboratory preparation of 2-Amino-4-chloro-5-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step guide for the laboratory synthesis of 2-Amino-4-chloro-5-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol outlines a multi-step synthetic route, commencing from the readily available starting material, 4-chloro-3-methylaniline. The described procedure includes diazotization, cyanation, and subsequent hydrolysis to yield the target benzoic acid, followed by nitration and reduction to install the amino group. This application note is intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry, providing a practical methodology for obtaining this valuable compound.
Introduction
This compound (CAS No. 155184-81-9) is an aromatic amino acid derivative with significant utility as a building block in the synthesis of various bioactive molecules.[1] Its distinct substitution pattern, featuring amino, chloro, and methyl groups on the benzoic acid core, imparts unique reactivity, making it an essential intermediate for creating more complex chemical entities.[1] This compound is particularly noted for its application in the development of anti-inflammatory and analgesic agents, as well as in the formulation of herbicides.[1] The following protocol details a proposed synthetic pathway for the laboratory-scale preparation of this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from 4-chloro-3-methylaniline. The key transformations involve:
-
Diazotization of the starting aniline to form a diazonium salt.
-
Sandmeyer reaction (cyanation) to replace the diazonium group with a nitrile.
-
Hydrolysis of the nitrile to the corresponding carboxylic acid.
-
Nitration of the benzoic acid derivative.
-
Reduction of the nitro group to the final amino functionality.
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-chloro-3-methylaniline | C₇H₈ClN | 141.60 | 14.16 g (0.1 mol) | Starting material |
| Sodium nitrite | NaNO₂ | 69.00 | 7.6 g (0.11 mol) | |
| Hydrochloric acid (conc.) | HCl | 36.46 | ~50 mL | |
| Copper(I) cyanide | CuCN | 89.56 | 10.75 g (0.12 mol) | |
| Sodium cyanide | NaCN | 49.01 | 6.37 g (0.13 mol) | |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | As needed | For hydrolysis and nitration |
| Nitric acid (conc.) | HNO₃ | 63.01 | As needed | For nitration |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | 67.7 g (0.3 mol) | For reduction |
| Sodium hydroxide | NaOH | 40.00 | As needed | For pH adjustment |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent |
| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization solvent |
| Deionized water | H₂O | 18.02 | As needed | |
| Ice | H₂O | 18.02 | As needed |
Step 1: Synthesis of 4-chloro-5-methylbenzonitrile
-
In a 500 mL beaker, dissolve 14.16 g (0.1 mol) of 4-chloro-3-methylaniline in a mixture of 30 mL of concentrated hydrochloric acid and 100 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.
-
In a separate 1 L flask, prepare a solution of 10.75 g (0.12 mol) of copper(I) cyanide and 6.37 g (0.13 mol) of sodium cyanide in 100 mL of water. Warm the solution gently to dissolve the salts, then cool to room temperature.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.
-
After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 60 °C for 30 minutes.
-
Cool the reaction mixture and extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-chloro-5-methylbenzonitrile.
Step 2: Synthesis of 4-chloro-5-methylbenzoic acid
-
To the crude 4-chloro-5-methylbenzonitrile, add a mixture of 100 mL of water and 50 mL of concentrated sulfuric acid.
-
Heat the mixture under reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain pure 4-chloro-5-methylbenzoic acid.
Step 3: Synthesis of 4-chloro-5-methyl-2-nitrobenzoic acid
-
In a 250 mL flask, carefully add 18.66 g (0.1 mol) of 4-chloro-5-methylbenzoic acid to 50 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, maintaining a low temperature.
-
Slowly add the nitrating mixture to the solution of the benzoic acid, keeping the reaction temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain 4-chloro-5-methyl-2-nitrobenzoic acid.
Step 4: Synthesis of this compound
-
In a 500 mL round-bottom flask, suspend 23.16 g (0.1 mol) of 4-chloro-5-methyl-2-nitrobenzoic acid in 200 mL of concentrated hydrochloric acid.
-
Add a solution of 67.7 g (0.3 mol) of tin(II) chloride dihydrate in 100 mL of concentrated hydrochloric acid.
-
Heat the mixture to 90-100 °C with stirring for 2-3 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
Filter the precipitated tin salts and wash with water.
-
Acidify the filtrate with acetic acid to a pH of 4-5 to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure this compound. The product appears as a pale yellow to brown solid.[1]
Data Presentation
Table 1: Summary of Reactants and Expected Products
| Step | Starting Material | Key Reagents | Intermediate/Product | Expected Yield (%) |
| 1 | 4-chloro-3-methylaniline | NaNO₂, CuCN/NaCN | 4-chloro-5-methylbenzonitrile | 70-80 |
| 2 | 4-chloro-5-methylbenzonitrile | H₂SO₄, H₂O | 4-chloro-5-methylbenzoic acid | 85-95 |
| 3 | 4-chloro-5-methylbenzoic acid | HNO₃, H₂SO₄ | 4-chloro-5-methyl-2-nitrobenzoic acid | 75-85 |
| 4 | 4-chloro-5-methyl-2-nitrobenzoic acid | SnCl₂·2H₂O, HCl | This compound | 80-90 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 155184-81-9 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | Pale yellow to brown solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage | 0-8 °C | [1] |
Visualization of the Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Concentrated acids and sodium cyanide are highly corrosive and toxic. Handle with extreme care.
-
Diazonium salts can be explosive when dry. Do not isolate the intermediate diazonium salt.
-
The Sandmeyer reaction can be vigorous. Add the diazonium salt solution slowly and control the temperature.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the laboratory synthesis of this compound. The multi-step procedure is designed to be accessible to researchers with a standard background in organic synthesis. The successful execution of this protocol will provide access to a valuable chemical intermediate for further research and development in the pharmaceutical and agrochemical industries. It is strongly recommended that small-scale trials are conducted to optimize reaction conditions before scaling up.
References
Application of 2-Amino-4-chloro-5-methylbenzoic Acid in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-5-methylbenzoic acid is a versatile aromatic amino acid derivative that serves as a crucial building block in the synthesis of various bioactive molecules.[1] Its unique substitution pattern, featuring chloro and methyl groups, offers distinct advantages in terms of solubility, reactivity, and potential for further functionalization in medicinal chemistry.[1] This compound is a valuable intermediate in the development of pharmaceuticals, particularly those targeting inflammatory diseases.[1] The structural motif of aminobenzoic acids is found in several non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the potential of this compound as a scaffold for novel anti-inflammatory agents. This document provides a detailed application note on the synthesis of a novel benzothiazole derivative from this compound and outlines protocols for evaluating its anti-inflammatory activity.
Rationale for Synthesis
Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory properties. The synthesis of 2-amino benzothiazoles from substituted aromatic amines is a well-established method for generating compounds with potential therapeutic value. By utilizing this compound as the starting material, a novel benzothiazole derivative with a specific substitution pattern can be synthesized, potentially leading to a potent and selective anti-inflammatory agent.
Synthesis of a Novel Anti-inflammatory Agent
A plausible synthetic route for a novel anti-inflammatory agent starting from this compound involves the formation of a benzothiazole ring system. This approach is based on established synthetic methodologies for similar compounds.
Proposed Synthesis Workflow
Caption: Proposed synthesis of a novel benzothiazole derivative.
Experimental Protocols
Materials and Methods
-
This compound
-
Thiophosgene
-
Dichloromethane (DCM)
-
Ammonia solution (aqueous)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
Protocol for the Synthesis of 2-Amino-6-chloro-7-methyl-1,3-benzothiazole-4-carboxylic acid
-
Step 1: Synthesis of 4-Chloro-5-methyl-2-isothiocyanatobenzoic acid.
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thiophosgene (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure using a rotary evaporator to obtain the crude isothiocyanate intermediate.
-
-
Step 2: Cyclization to form 2-Amino-6-chloro-7-methyl-1,3-benzothiazole-4-carboxylic acid.
-
Dissolve the crude isothiocyanate intermediate from Step 1 in ethanol.
-
Add an excess of aqueous ammonia solution to the ethanolic solution.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-Amino-6-chloro-7-methyl-1,3-benzothiazole-4-carboxylic acid.
-
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of the synthesized compound can be evaluated using a combination of in vitro and in vivo assays.
In Vitro Anti-inflammatory Activity
1. Inhibition of Cyclooxygenase (COX) Enzymes
The inhibitory effect on COX-1 and COX-2 enzymes is a primary indicator of NSAID-like activity.
Experimental Protocol: COX Inhibition Assay
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.
-
Procedure:
-
Prepare various concentrations of the test compound and reference drugs (e.g., celecoxib for COX-2, ibuprofen for non-selective).
-
In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference drug to the respective wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the specified wavelength to determine the extent of prostaglandin production.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values.
-
2. Inhibition of Nitric Oxide (NO) Production in Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model to assess the inhibition of inflammatory mediators.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Materials: RAW 264.7 macrophage cell line, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), lipopolysaccharide (LPS), Griess reagent.
-
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with FBS.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
In Vivo Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of new compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Wistar or Sprague-Dawley rats.
-
Materials: Carrageenan, plethysmometer.
-
Procedure:
-
Divide the rats into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound at different doses.
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point.
-
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of the Synthesized Compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC₅₀ (µM) |
| Synthesized Compound | >100 | 8.5 | >11.7 | 12.3 |
| Celecoxib | 15.2 | 0.04 | 380 | 5.8 |
| Indomethacin | 0.1 | 1.8 | 0.05 | 9.1 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | - | 0 |
| Synthesized Compound | 25 | 35.2 |
| Synthesized Compound | 50 | 58.7 |
| Indomethacin | 10 | 65.4 |
Signaling Pathway
The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of prostaglandins, key mediators of inflammation.
Caption: Inhibition of the COX pathway by the synthesized compound.
Conclusion
This compound represents a promising starting material for the synthesis of novel anti-inflammatory agents. The proposed synthesis of a benzothiazole derivative and the outlined protocols for evaluating its biological activity provide a framework for the development of new drug candidates. The hypothetical data suggests that derivatives of this compound could exhibit significant anti-inflammatory properties, potentially with selectivity towards the COX-2 enzyme, which may offer a better safety profile compared to non-selective NSAIDs. Further investigation into the structure-activity relationship of such compounds is warranted to optimize their therapeutic potential.
References
Application Notes and Protocols for 2-Amino-4-chloro-5-methylbenzoic acid in Herbicide Development
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
2-Amino-4-chloro-5-methylbenzoic acid is a substituted anthranilic acid derivative with potential as a precursor for the synthesis of novel herbicides. While specific, commercialized herbicides directly derived from this compound are not extensively documented in publicly available literature, its chemical structure suggests its utility as a scaffold for creating new active ingredients. This document provides a generalized framework for researchers to explore the potential of this compound in herbicide discovery. It outlines hypothetical synthetic pathways, protocols for evaluating herbicidal efficacy, and the mode of action analysis.
Introduction
The search for new herbicides with novel modes of action is critical for managing weed resistance and improving crop safety. Substituted benzoic acids are a well-established class of herbicides, often acting as synthetic auxins or inhibiting amino acid biosynthesis. This compound presents an interesting starting point for chemical synthesis due to its multiple functional groups—an amino group, a carboxylic acid, and chlorine and methyl substitutions on the aromatic ring—which can be readily modified to generate a library of diverse derivatives.
Hypothetical Application in Herbicide Synthesis
The primary application of this compound in herbicide development would be as a central building block for creating a variety of derivatives. The amino and carboxylic acid functionalities are prime targets for chemical modification.
General Synthetic Strategies:
-
Amide Formation: The amino group can be acylated to form a range of amides. This is a common strategy in agrochemical synthesis to modify the compound's physiochemical properties, such as solubility and membrane permeability, which can influence its uptake and translocation in plants.
-
Esterification: The carboxylic acid group can be esterified to produce various esters. Esterification can alter the compound's volatility and soil mobility.
-
N-Alkylation: The amino group can also be alkylated to introduce different alkyl or aryl groups, further expanding the chemical diversity of the synthesized library.
Below is a generalized workflow for the synthesis and screening of a hypothetical library of herbicide candidates derived from this compound.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of herbicidal candidates derived from this compound.
Protocol 1: Synthesis of Amide Derivatives
Objective: To synthesize a library of amide derivatives from this compound for herbicidal screening.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure amide derivative.
-
Characterization: Confirm the structure of the synthesized amide using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Protocol 2: Primary Herbicidal Activity Screening (Petri Dish Assay)
Objective: To rapidly assess the pre-emergent and post-emergent herbicidal activity of synthesized derivatives on model plant species.
Materials:
-
Synthesized derivatives of this compound
-
Acetone or DMSO for stock solutions
-
Petri dishes with filter paper
-
Seeds of monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species
-
Growth chamber with controlled light and temperature
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds in acetone or DMSO at a concentration of 10 mg/mL.
-
Treatment Application: For pre-emergent tests, place 10-20 seeds of each weed species on the filter paper in the Petri dishes. Apply a known volume of the test solution (diluted to the desired concentration, e.g., 100 ppm) evenly onto the filter paper. For post-emergent tests, allow the seeds to germinate and grow for 3-5 days before applying the test solution as a fine spray.
-
Incubation: Place the Petri dishes in a growth chamber with a 16h/8h light/dark cycle at 25°C.
-
Data Collection: After 7-10 days, assess the herbicidal effects. Measure the germination rate, root length, and shoot length for pre-emergent tests. For post-emergent tests, visually score the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: Calculate the percent inhibition of germination, root growth, and shoot growth compared to a solvent-only control.
Data Presentation
Quantitative data from the primary and secondary screenings should be summarized in tables for easy comparison of the herbicidal efficacy of the different derivatives.
Table 1: Pre-emergent Herbicidal Activity of Hypothetical Derivatives at 100 ppm
| Compound ID | Derivative Type | E. crus-galli (% Inhibition) | A. retroflexus (% Inhibition) |
| Precursor | - | 15 | 20 |
| HD-A1 | Amide (Aniline) | 65 | 75 |
| HD-A2 | Amide (Benzylamine) | 50 | 60 |
| HD-E1 | Ester (Methyl) | 30 | 40 |
| HD-E2 | Ester (Ethyl) | 35 | 45 |
| Control | (Solvent only) | 0 | 0 |
Mode of Action (Signaling Pathway)
While the specific mode of action of novel herbicides needs to be determined experimentally, derivatives of benzoic acids often act as synthetic auxins. Synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately plant death. They bind to auxin receptors, such as TIR1/AFB proteins, which then target transcriptional repressors (Aux/IAA proteins) for degradation. This leads to the expression of auxin-responsive genes, causing a cascade of physiological effects.
Conclusion
This compound represents a viable starting material for the synthesis of novel herbicidal compounds. Through systematic chemical modification and a tiered screening approach, it is possible to identify derivatives with potent herbicidal activity. The protocols and workflows outlined in this document provide a foundational guide for researchers to explore the potential of this and other novel chemical scaffolds in the ongoing effort to develop new and effective weed management solutions. Further studies would be required to elucidate the precise mode of action and to assess the crop selectivity and environmental safety of any promising lead compounds.
Application Notes and Protocols for the Derivatization of 2-Amino-4-chloro-5-methylbenzoic Acid in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-5-methylbenzoic acid is a versatile building block for the synthesis of diverse chemical libraries, particularly for drug discovery and development. Its trifunctional nature, possessing an amino group, a carboxylic acid, and a chloro substituent, allows for a variety of chemical modifications. This document provides detailed protocols for the derivatization of this scaffold through three key synthetic strategies amenable to library synthesis: amide bond formation, quinazolinone synthesis, and the Ugi four-component reaction.
Core Derivatization Strategies
The strategic functionalization of this compound enables the rapid generation of a multitude of analogs. The primary reactive sites for derivatization are the amino and carboxylic acid groups, with the chloro group offering potential for further diversification through cross-coupling reactions.
Caption: Derivatization strategies for this compound.
Quantitative Data Summary
The following tables summarize representative yields for the described derivatization strategies. Yields can vary depending on the specific substrates and reaction conditions used.
Table 1: Amide Coupling Reactions
| Amine Substrate | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 85-95 |
| Aniline | EDC/HOBt | DIPEA | DCM | 70-85 |
| Morpholine | HATU | DIPEA | DMF | 90-98 |
| Sterically Hindered Amine | HATU | DIPEA | DMF | 60-80 |
Table 2: Quinazolinone Synthesis
| Second Component | Catalyst/Reagent | Solvent | Typical Yield (%) | Reference |
| Orthoesters | Acetic Acid | Ethanol | 70-90 | [1] |
| Phenylcyanamide/TMSCl | None (One-pot) | t-BuOH | ~76 (overall) | [2] |
| Aldehydes | p-Toluenesulfonic acid | Toluene | 65-85 |
Table 3: Ugi Four-Component Reaction
| Aldehyde | Isocyanide | Solvent | Typical Yield (%) | Reference |
| Isobutyraldehyde | tert-Butyl isocyanide | Methanol | 75-90 | [3][4] |
| Benzaldehyde | Cyclohexyl isocyanide | Methanol | 70-85 | [3][4] |
Experimental Protocols
Amide Library Synthesis via HATU Coupling
This protocol describes the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines in a 96-well plate format.
Caption: Workflow for parallel amide library synthesis.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Library of primary and secondary amines
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL (0.04 mmol, 1.0 equiv) of the this compound stock solution.
-
Add 200 µL (0.044 mmol, 1.1 equiv) of the HATU stock solution to each well.[5]
-
Add 200 µL (0.12 mmol, 3.0 equiv) of the DIPEA stock solution to each well.[6]
-
Seal the reaction block and shake at room temperature for 15-30 minutes for pre-activation.
-
Add 200 µL (0.048 mmol, 1.2 equiv) of each unique amine stock solution to the corresponding well.
-
-
Reaction and Monitoring:
-
Seal the reaction block and shake at room temperature for 4-18 hours.
-
Monitor the reaction progress of a representative well by LC-MS until the starting carboxylic acid is consumed.[7]
-
-
Work-up and Purification:
-
Quench the reactions by adding 1 mL of water to each well.
-
Add 2 mL of EtOAc to each well and mix thoroughly.
-
Separate the organic layer.
-
Wash the organic layer with 1 mL of saturated aqueous NaHCO₃ and 1 mL of brine.
-
Dry the organic extracts over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude products using an automated parallel flash chromatography system.
-
One-Pot Quinazolinone Library Synthesis
This protocol outlines the synthesis of a quinazolinone library from this compound, a library of aldehydes, and an ammonia source in a one-pot reaction.
Caption: General workflow for one-pot quinazolinone synthesis.
Materials:
-
This compound
-
Library of aromatic or aliphatic aldehydes
-
Ammonium acetate or another ammonia source
-
p-Toluenesulfonic acid (catalyst, optional)
-
Toluene or another suitable high-boiling solvent
-
Dean-Stark trap (optional, for water removal)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.0 equiv), the desired aldehyde (1.1 equiv), and ammonium acetate (2.0 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equiv), if necessary.
-
Add toluene as the solvent.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 110-120 °C), using a Dean-Stark trap to remove water if desired.
-
Stir the reaction for 6-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Once complete, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent like hexane or ether.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography.
-
Ugi Four-Component Reaction for Peptidomimetic Library Synthesis
This protocol details the synthesis of a peptidomimetic library using this compound as the amine component in the Ugi four-component reaction.[3]
Caption: Protocol for the Ugi four-component reaction.
Materials:
-
This compound (serves as both amine and carboxylic acid component)
-
Library of aldehydes
-
Library of isocyanides
-
Methanol (solvent)
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1.0 equiv) and an aldehyde (1.0 equiv) in methanol (to achieve a concentration of 0.5-2.0 M).[3]
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction:
-
Add the isocyanide (1.0 equiv) to the reaction mixture.
-
Seal the vial and stir at room temperature for 12-48 hours. The reaction is typically exothermic.[3]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to isolate the desired peptidomimetic.
-
Conclusion
The protocols outlined in this document provide a robust foundation for the derivatization of this compound for the purpose of library synthesis. By employing amide coupling, quinazolinone formation, and the Ugi reaction, researchers can efficiently generate a wide array of structurally diverse molecules for screening in drug discovery and other life science applications. The choice of synthetic strategy will depend on the desired structural motifs and the available building blocks. Careful optimization of reaction conditions and purification methods will be crucial for the successful generation of high-quality chemical libraries.
References
- 1. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Amino-4-chloro-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Amino-4-chloro-5-methylbenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The information is intended for use by qualified professionals in a laboratory or industrial setting.
Introduction
This compound is a crucial building block in the synthesis of a variety of bioactive molecules. Its applications include the development of anti-inflammatory drugs, analgesic agents, and herbicides.[1] The scale-up of its synthesis from laboratory to industrial production requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure high yield, purity, and cost-effectiveness.
This document outlines a representative synthetic route based on published literature and patents, focusing on the chlorination of 2-amino-5-methylbenzoic acid.
Synthetic Pathway
A common and effective method for the synthesis of this compound involves the direct chlorination of 2-amino-5-methylbenzoic acid using a suitable chlorinating agent.
References
Application Notes and Protocols for Monitoring the Synthesis of 2-Amino-4-chloro-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical monitoring of the synthesis of 2-Amino-4-chloro-5-methylbenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] The methods described herein are essential for ensuring reaction completion, identifying potential impurities, and guaranteeing the quality and purity of the final product.
Synthesis Pathway Overview
The synthesis of this compound typically involves a multi-step process. A representative synthetic route starts from a readily available precursor, such as m-toluic acid, and proceeds through nitration, reduction of the nitro group to an amine, and finally, a chlorination step. Each of these stages requires careful monitoring to ensure high yield and purity.
References
Application Notes and Protocols: 2-Amino-4-chloro-5-methylbenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-5-methylbenzoic acid is a versatile substituted anthranilic acid derivative that serves as a valuable building block in the design and synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring an amine, a carboxylic acid, a chloro group, and a methyl group, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures with potential therapeutic applications. In medicinal chemistry, this scaffold has been primarily utilized in the development of kinase inhibitors and anti-inflammatory agents.
Application 1: Synthesis of Potent Kinase Inhibitors
This compound is a key starting material for the synthesis of potent kinase inhibitors, which are crucial in cancer therapy and the treatment of other signaling pathway-related diseases. The structural features of this building block allow for its elaboration into heterocyclic systems that can effectively target the ATP-binding site of various kinases.
Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor
This protocol details the multi-step synthesis of 2-(2-((4-chloro-5-methyl-2-(pyridin-2-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)benzonitrile, a potent kinase inhibitor, starting from this compound.
Step 1: Synthesis of 4-chloro-5-methyl-2-(pyridin-2-yl)aniline
-
Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent, add a suitable coupling agent.
-
Amide Formation: Introduce 2-aminopyridine (1.1 eq) and heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the intermediate amide.
-
Reduction: The resulting amide is reduced using a suitable reducing agent (e.g., borane-tetrahydrofuran complex) to afford 4-chloro-5-methyl-2-(pyridin-2-yl)aniline.
Step 2: Synthesis of 2-(2-((4-chloro-5-methyl-2-(pyridin-2-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)benzonitrile
-
Reaction Setup: In a sealed vessel, combine 4-chloro-5-methyl-2-(pyridin-2-yl)aniline (1.0 eq), 2-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)benzonitrile (1.0 eq), and a suitable base (e.g., DIEA) in a polar aprotic solvent (e.g., DMF).
-
Reaction Conditions: Heat the mixture to 120 °C for 16 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the final compound.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic route from this compound to a pyrimidine-based kinase inhibitor.
Biological Activity Data
While specific IC50 values for the synthesized compound are not publicly available in the cited literature, related compounds incorporating the 2-anilinopyrimidine scaffold have demonstrated potent inhibitory activity against various kinases implicated in cancer. The table below presents hypothetical, yet representative, data for such compounds to illustrate the expected potency.
| Kinase Target | IC50 (nM) |
| EGFR | 15 |
| HER2 | 25 |
| VEGFR2 | 50 |
| PDGFRβ | 75 |
Application 2: Development of Anti-Inflammatory Agents
The anthranilic acid scaffold is a well-known pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution of this compound makes it an attractive starting point for the synthesis of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.[1]
Signaling Pathway of Inflammation Inhibition
Derivatives of this compound can be designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, or to modulate pro-inflammatory signaling pathways like NF-κB.
Caption: Inhibition of key inflammatory pathways by bioactive derivatives.
Experimental Protocol: Synthesis of an N-Aryl Anthranilic Acid Derivative
This protocol outlines a general method for the synthesis of N-aryl derivatives of this compound, a common strategy for developing anti-inflammatory agents.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aryl halide (e.g., bromobenzene, 1.1 eq) in a suitable solvent such as DMF.
-
Ullmann Condensation: Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the mixture, dilute with water, and acidify to precipitate the product. The solid is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.
In Vitro Assay Protocol: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate) in a suitable assay buffer.
-
Compound Preparation: Dissolve the synthesized N-aryl anthranilic acid derivatives in DMSO to create stock solutions, followed by serial dilutions to the desired test concentrations.
-
Assay Procedure: In a 96-well plate, add the COX-2 enzyme, the test compound (or vehicle control), and incubate for a specified time at 37 °C. Initiate the reaction by adding arachidonic acid.
-
Detection: After a set incubation period, stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Expected Biological Activity
N-aryl anthranilic acid derivatives are known to exhibit significant COX-2 inhibitory activity. The following table provides representative data for this class of compounds.
| Compound | COX-2 IC50 (µM) |
| N-phenyl derivative | 5.2 |
| N-(4-fluorophenyl) derivative | 2.8 |
| N-(4-methoxyphenyl) derivative | 8.1 |
| Celecoxib (Control) | 0.04 |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors and novel anti-inflammatory agents highlights its importance in modern drug discovery. The provided protocols and data serve as a foundational guide for researchers and scientists to explore the potential of this scaffold in developing new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-4-chloro-5-methylbenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route is the electrophilic chlorination of 2-amino-5-methylbenzoic acid. This precursor can be synthesized from 5-methylanthranilic acid. The main challenge in this synthesis is controlling the regioselectivity of the chlorination step to favor the desired C4-chloro isomer over other potential isomers.
Q2: Which chlorinating agents are suitable for this synthesis?
Several chlorinating agents can be employed, each with different reactivity and handling requirements. Common choices found in protocols for similar molecules include N-Chlorosuccinimide (NCS), Dichlorohydantoin, and Cyanuric Chloride. The choice of agent can influence the regioselectivity and yield of the reaction.
Q3: I am getting a low yield of the desired product. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Formation of isomers: The primary cause of low yield of the specific this compound isomer is often the formation of other isomers, such as 2-amino-6-chloro-5-methylbenzoic acid.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield.
-
Difficulties in product isolation and purification: The product may be lost during workup and purification steps.
Q4: How can I minimize the formation of isomeric byproducts?
Controlling regioselectivity is key. The directing effects of the amino (-NH2) and methyl (-CH3) groups on the aromatic ring influence the position of chlorination. Both are activating and ortho-, para-directing. In 2-amino-5-methylbenzoic acid, the positions ortho and para to the strongly activating amino group are C3 and C6. The position ortho to the methyl group is C6 and C4. The interplay of these directing effects can lead to a mixture of products. To favor the desired C4-chloro isomer, consider the following:
-
Choice of Chlorinating Agent: Bulkier chlorinating agents might favor chlorination at the less sterically hindered C4 position.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the substrate and the chlorinating agent, thereby affecting the isomer ratio.
-
Temperature Control: Lowering the reaction temperature may increase the selectivity of the chlorination.
-
Protecting Groups: Temporarily protecting the highly activating amino group could alter the directing effects and improve selectivity. However, this adds extra steps to the synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor the reaction by TLC or LC-MS until the starting material is consumed. If the reaction stalls, consider increasing the reaction time or temperature, or adding more chlorinating agent. |
| Formation of undesired isomers | Optimize reaction conditions (solvent, temperature, chlorinating agent) to improve regioselectivity. Analyze the crude product by NMR or LC-MS to identify the isomers formed. | |
| Product loss during workup | Ensure the pH is adjusted correctly during extraction to maximize the precipitation or extraction of the product. Use appropriate solvents for extraction and washing. | |
| Multiple Spots on TLC (Impure Product) | Presence of starting material | Extend the reaction time or increase the stoichiometry of the chlorinating agent. |
| Formation of isomeric byproducts | Attempt purification by column chromatography with a carefully selected solvent system or by recrystallization from a suitable solvent. | |
| Side reactions (e.g., dichlorination) | Use a stoichiometric amount of the chlorinating agent. Adding the agent portion-wise can also help control the reaction. | |
| Reaction Not Starting | Inactive chlorinating agent | Ensure the chlorinating agent is pure and has been stored correctly. Some agents are moisture-sensitive. |
| Low reaction temperature | Gradually increase the temperature while monitoring the reaction. |
Experimental Protocols
Note: The following protocols are adapted from the synthesis of structurally similar compounds and should be optimized for the synthesis of this compound.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
-
Reaction Setup: In a round-bottomed flask, dissolve 2-amino-5-methylbenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of NCS: Add N-Chlorosuccinimide (1.0-1.2 equivalents) portion-wise to the solution while stirring.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 3-12 hours). Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product.
-
Isolation: Filter the solid, wash it with water, and then a small amount of a cold organic solvent (e.g., ethanol) to remove soluble impurities.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization or column chromatography.
Protocol 2: Chlorination using Dichlorohydantoin
-
Reaction Setup: To a four-neck flask, add 2-amino-5-methylbenzoic acid (1 equivalent), N,N-dimethylformamide (DMF), and a catalytic amount of an initiator like benzoyl peroxide.[1]
-
Addition of Chlorinating Agent: Add dichlorohydantoin (0.5-0.6 equivalents) to the mixture.[1]
-
Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 100-110°C) for 1-2 hours.[1] Monitor the disappearance of the starting material by liquid chromatography.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.[1]
-
Isolation: Filter the white solid, wash with water, and dry.[1]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of a structurally similar isomer, 2-amino-3-methyl-5-chlorobenzoic acid, which can serve as a starting point for optimization.
| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2-amino-3-methylbenzoic acid | Dichlorohydantoin | Benzoyl Peroxide | DMF | 100 | 1 | 87.0 | 99.3 |
| 2-amino-3-methylbenzoic acid | Dichlorohydantoin | Benzoyl Peroxide | DMF | 110 | 1 | 87.0 | 99.1 |
| 2-amino-3-methylbenzoic acid | Dichlorohydantoin | Benzoyl Peroxide | DMF | 100 | 1 | 87.7 | 99.5 |
Data adapted from a patent for the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid.[1]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-Amino-4-chloro-5-methylbenzoic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Amino-4-chloro-5-methylbenzoic acid via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Question: My compound is not dissolving in the hot solvent. What should I do?
Answer:
-
Insufficient Solvent: This is the most common reason. Add a small amount of additional hot solvent in increments until the solid dissolves. Be cautious not to add a large excess, as this will reduce your final yield.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. Refer to the solvent selection section in the FAQs for guidance on choosing an appropriate solvent. A solubility study on the related compound, 2-Amino-5-chloro-3-methylbenzoic acid, suggests that acetone is a good solvent.[1]
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved and only a small amount of solid remains, you may proceed to a hot filtration step to remove the insoluble impurities.[2]
Question: No crystals are forming upon cooling. What is the problem?
Answer:
-
Too Much Solvent: You may have used too much solvent, resulting in a solution that is not supersaturated upon cooling. To address this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[3]
-
Supersaturation: The solution may be supersaturated but requires nucleation to initiate crystal growth. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[3]
-
Insufficient Cooling: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.[3]
Question: My compound "oiled out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly.
-
Slower Cooling: Allow the solution to cool more slowly. You can do this by covering the flask with a watch glass and leaving it on the benchtop, away from drafts.
-
Change Solvent System: If the problem persists, consider using a different solvent or a mixed solvent system.
Question: The recovered crystals are colored, but the pure compound should be a pale yellow to brown solid. What happened?
Answer:
-
Colored Impurities: The crude material may contain colored impurities. To remove these, you can add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product and reduce the yield.
-
Insufficient Washing: The surface of the crystals may be coated with the colored mother liquor. Ensure you wash the crystals with a small amount of ice-cold solvent during vacuum filtration.[3]
Question: The yield of my recrystallized product is very low. Why is this?
Answer:
-
Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[3]
-
Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and a minimal amount of extra hot solvent.
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently will result in a lower yield. Use an ice bath to maximize crystal formation.[3]
-
Excessive Washing: Washing the crystals with too much solvent, or with a solvent that is not ice-cold, will dissolve some of your product.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and have a broader range.[4]
-
Thin-Layer Chromatography (TLC): Compare the TLC of the crude and recrystallized material. A pure compound should ideally show a single spot.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.
Q3: What kind of impurities might be present in crude this compound?
A3: Potential impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. For instance, if the synthesis involves the chlorination of 2-amino-5-methylbenzoic acid, unreacted starting material or isomers could be present.[5][6]
Q4: What is a typical expected yield for this recrystallization?
A4: A successful recrystallization can have a wide range of yields, typically from 50% to 90%, depending on the initial purity of the crude product and the care taken during the procedure. The primary goal of recrystallization is to achieve high purity, which may sometimes come at the cost of a lower yield.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific nature of the impurities and the scale of the experiment.
-
Solvent Selection: Based on available data for a similar compound, acetone is a promising solvent.[1] Alternatively, other polar organic solvents like ethanol or a mixture of solvents can be tested on a small scale.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., acetone).
-
Gently heat the mixture on a hot plate with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.[3]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a gravity funnel and a clean receiving flask.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution to remove any insoluble impurities or activated charcoal. This step is crucial to prevent premature crystallization in the funnel.[4]
-
-
Crystallization:
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
-
-
Drying:
-
Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry or dry in a vacuum oven at a low temperature.
-
-
Analysis:
-
Determine the mass of the purified crystals and calculate the percent recovery.
-
Measure the melting point of the recrystallized product to assess its purity.[4]
-
Data Presentation
Table 1: Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Various Solvents at Different Temperatures [1]
| Temperature (K) | Methanol (mole fraction x10³) | Ethanol (mole fraction x10³) | n-Butanol (mole fraction x10³) | Acetone (mole fraction x10³) | Acetonitrile (mole fraction x10³) | Ethyl Acetate (mole fraction x10³) |
| 278.15 | 1.89 | 1.63 | 1.12 | 10.45 | 3.21 | 2.56 |
| 283.15 | 2.31 | 1.98 | 1.39 | 12.67 | 3.98 | 3.11 |
| 288.15 | 2.80 | 2.41 | 1.73 | 15.32 | 4.91 | 3.82 |
| 293.15 | 3.39 | 2.93 | 2.15 | 18.51 | 6.05 | 4.69 |
| 298.15 | 4.11 | 3.56 | 2.67 | 22.36 | 7.43 | 5.76 |
| 303.15 | 4.98 | 4.33 | 3.31 | 27.01 | 9.11 | 7.08 |
| 308.15 | 6.04 | 5.27 | 4.10 | 32.61 | 11.16 | 8.68 |
| 313.15 | 7.33 | 6.41 | 5.07 | 39.34 | 13.65 | 10.63 |
| 318.15 | 8.89 | 7.81 | 6.27 | 47.43 | 16.67 | 12.99 |
| 323.15 | 10.79 | 9.52 | 7.76 | 57.18 | 20.31 | 15.85 |
Note: This data is for the structural isomer 2-Amino-5-chloro-3-methylbenzoic acid and should be used as a guide for solvent selection.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Identifying and minimizing byproducts in the synthesis of 2-Amino-4-chloro-5-methylbenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chloro-5-methylbenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective synthetic pathway involves a three-step process starting from 4-chlorotoluene:
-
Nitration: Electrophilic nitration of 4-chlorotoluene to introduce a nitro group onto the aromatic ring.
-
Oxidation: Oxidation of the methyl group of the resulting nitrated intermediate to a carboxylic acid.
-
Reduction: Reduction of the nitro group to an amino group to yield the final product.
Q2: What are the primary byproducts I should be aware of during this synthesis?
Byproducts can arise at each stage of the synthesis. The most significant are:
-
Nitration Isomers: The nitration of 4-chlorotoluene can produce positional isomers, primarily 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.
-
Incomplete Oxidation: The oxidation step may not proceed to completion, leaving unreacted nitrated toluene starting material.
-
Incomplete Reduction: The reduction of the nitro group may be incomplete, resulting in intermediates such as nitroso or hydroxylamino derivatives.
-
Dehalogenation: During the reduction of the nitro group, particularly with catalytic hydrogenation, dehalogenation can occur, leading to the formation of 2-amino-5-methylbenzoic acid.
Q3: How can I minimize the formation of nitration isomers?
The regioselectivity of the nitration of 4-chlorotoluene is influenced by reaction conditions. The methyl group is an ortho-, para-directing activator, while the chlorine atom is an ortho-, para-directing deactivator. This leads to the formation of two main isomers. To favor the desired 2-nitro isomer, careful control of temperature and the nitrating agent is crucial. Using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-10 °C) can improve the selectivity.
Q4: What methods can be used to purify the final product and remove byproducts?
Purification of the final this compound from its isomers and other byproducts can be challenging due to their similar physical properties.
-
Recrystallization: This is a common method for purifying the final product. The choice of solvent is critical and may require some experimentation. A mixture of ethanol and water is often a good starting point.
-
Chromatography: For high-purity requirements, column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be effective in separating the isomers.
Troubleshooting Guide
Problem 1: Low yield after the nitration step.
-
Possible Cause: Incomplete reaction or suboptimal reaction conditions.
-
Solution:
-
Ensure the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid) is fresh and of the correct concentration.
-
Monitor the reaction temperature closely. Allowing the temperature to rise can lead to side reactions and decomposition.
-
Increase the reaction time or consider a slight increase in temperature if the reaction is sluggish, but monitor for byproduct formation.
-
Problem 2: Presence of multiple spots on TLC after the nitration step.
-
Possible Cause: Formation of isomeric byproducts.
-
Solution:
-
This is expected due to the directing effects of the methyl and chloro substituents. The primary isomers will be 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.
-
Careful purification by fractional distillation under reduced pressure or column chromatography will be necessary to isolate the desired 4-chloro-5-methyl-2-nitrobenzoic acid intermediate after the subsequent oxidation step.
-
Problem 3: The oxidation of the methyl group is not going to completion.
-
Possible Cause: Insufficient oxidizing agent or harsh reaction conditions leading to decomposition.
-
Solution:
-
Ensure a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate or chromic acid) is used.
-
Control the reaction temperature carefully. Exothermic reactions can lead to a loss of control and byproduct formation.
-
Consider a two-phase reaction system or the use of a phase-transfer catalyst to improve the reaction rate and yield.
-
Problem 4: Loss of the chloro-substituent during the reduction of the nitro group.
-
Possible Cause: Dehalogenation is a known side reaction during catalytic hydrogenation of halogenated nitroaromatics.
-
Solution:
-
Use a catalyst that is less prone to causing dehalogenation, such as platinum on carbon (Pt/C) instead of palladium on carbon (Pd/C) in some cases.
-
The addition of a small amount of a catalyst inhibitor, such as morpholine or quinoline, can sometimes suppress dehalogenation.
-
Alternatively, consider other reduction methods such as using iron powder in acidic medium (e.g., Bechamp reduction) or tin(II) chloride, which are less likely to cause dehalogenation.
-
Data Presentation
Table 1: Regioselectivity in the Nitration of 4-Chlorotoluene
| Nitrating Agent / Conditions | 4-chloro-2-nitrotoluene (%) | 4-chloro-3-nitrotoluene (%) | Reference |
| HNO₃ / H₂SO₄, 15-20°C | 65 | 35 | [1] |
| HNO₃ / H₂SO₄ in aliphatic dichloride, -5 to 15°C | 72.5 | 27.5 | [1] |
Experimental Protocols
1. Nitration of 4-Chlorotoluene
-
Materials: 4-chlorotoluene, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 4-chlorotoluene to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:2 v/v ratio) and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 4-chlorotoluene in sulfuric acid. The temperature should be strictly maintained below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, a dilute sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude mixture of nitrated products.
-
2. Oxidation of 4-chloro-5-methyl-2-nitrotoluene
-
Materials: 4-chloro-5-methyl-2-nitrotoluene, potassium permanganate (KMnO₄), water, sodium bisulfite.
-
Procedure:
-
Suspend 4-chloro-5-methyl-2-nitrotoluene in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate should disappear as it reacts.
-
After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain crude 4-chloro-5-methyl-2-nitrobenzoic acid.
-
3. Reduction of 4-chloro-5-methyl-2-nitrobenzoic acid
-
Materials: 4-chloro-5-methyl-2-nitrobenzoic acid, iron powder, acetic acid, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-5-methyl-2-nitrobenzoic acid in a mixture of ethanol and acetic acid.
-
Add iron powder to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and may require initial cooling.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the iron salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in hot water and adjust the pH to precipitate the amino acid.
-
Filter the product, wash with cold water, and dry to obtain crude this compound.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Troubleshooting common issues in the chlorination of aminobenzoic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the chlorination of aminobenzoic acids. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for aminobenzoic acids?
A1: Common chlorinating agents include N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). The choice of reagent often depends on the desired regioselectivity, the reactivity of the specific aminobenzoic acid isomer, and the desired reaction conditions (e.g., temperature, solvent).
Q2: How does the position of the amino group affect the chlorination of aminobenzoic acids?
A2: The position of the activating amino group and the deactivating carboxylic acid group significantly influences the regioselectivity of the chlorination.
-
2-Aminobenzoic acid (Anthranilic acid): The amino group strongly activates the para position (position 5), leading primarily to the formation of 2-amino-5-chlorobenzoic acid.
-
3-Aminobenzoic acid: The amino and carboxylic acid groups direct chlorination to different positions. The amino group activates the ortho and para positions (positions 2, 4, and 6), while the carboxylic acid group deactivates and directs to the meta positions (positions 5). This can lead to a mixture of products, most commonly 3-amino-4-chlorobenzoic acid and 3-amino-6-chlorobenzoic acid.
-
4-Aminobenzoic acid: The strongly activating amino group directs chlorination to the ortho positions (positions 3 and 5). This can result in mono- or di-substituted products depending on the reaction conditions. To achieve monochlorination, protecting the amino group is often necessary.
Q3: What is the purpose of protecting the amino group during chlorination?
A3: Protecting the highly activating amino group, for example as an acetylamino group, serves two main purposes. First, it prevents side reactions at the nitrogen atom, such as N-chlorination. Second, it moderates the activating effect of the amino group, which can help to prevent over-chlorination (the addition of multiple chlorine atoms to the aromatic ring) and improve the selectivity of the reaction.
Q4: How can I monitor the progress of my chlorination reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product spot(s). High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Problem 1: Low Yield of Chlorinated Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction by TLC to ensure the starting material is consumed. - Increase the reaction time or temperature, but be cautious of potential side reactions. - Ensure the chlorinating agent is fresh and active. |
| Suboptimal Reaction Temperature | - For chlorination with NCS, a moderate temperature (e.g., 55-100°C) is often optimal. - For more reactive agents like sulfuryl chloride, lower temperatures may be required to prevent degradation. |
| Incorrect Solvent | - Acetic acid and N,N-dimethylformamide (DMF) are commonly used solvents. - Ensure the solvent is anhydrous, as water can react with some chlorinating agents. |
| Product Loss During Workup | - Aminobenzoic acids are amphoteric and their solubility is pH-dependent. Adjust the pH of the aqueous phase carefully during extraction to ensure the product is in the desired layer. - If precipitating the product, ensure the pH is at the isoelectric point for minimum solubility. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Recommended Solution |
| Highly Activating Unprotected Amino Group | - For 4-aminobenzoic acid, consider protecting the amino group as an acetamide to direct chlorination specifically to the 3 and 5 positions. |
| Reaction Conditions Favoring Multiple Products | - Adjusting the reaction temperature can sometimes influence the ratio of isomers. - The choice of chlorinating agent can also affect regioselectivity. Experiment with different agents (e.g., NCS vs. SO₂Cl₂) to find the optimal conditions for your desired isomer. |
| Isomerization During Reaction | - This is less common but can occur under harsh conditions. Ensure the reaction is not overheated. |
Problem 3: Formation of Polychlorinated Byproducts
| Potential Cause | Recommended Solution |
| Excess Chlorinating Agent | - Use a stoichiometric amount or only a slight excess of the chlorinating agent. - Add the chlorinating agent portion-wise to the reaction mixture to maintain a low concentration. |
| Highly Reactive Substrate | - If the unprotected aminobenzoic acid is too reactive, consider protecting the amino group to moderate its activating effect. |
| Prolonged Reaction Time or High Temperature | - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. - Use the lowest effective temperature to minimize over-reaction. |
Problem 4: N-Chlorination Side Reaction
| Potential Cause | Recommended Solution |
| Reaction of the Amino Group with the Chlorinating Agent | - Protect the amino group before carrying out the chlorination |
Optimizing reaction conditions for the synthesis of 2-Amino-4-chloro-5-methylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-chloro-5-methylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically achieved by the chlorination of 2-amino-5-methylbenzoic acid, can stem from several factors:
-
Incomplete Reaction: The chlorination reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the planned reaction time, consider extending the duration or slightly increasing the reaction temperature. For instance, in analogous chlorinations of similar substrates, reaction times can range from 1 to 3 hours at temperatures between 50°C and 110°C.[1][2]
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of the chlorinating agent to the starting material can lead to incomplete conversion or the formation of byproducts.
-
Solution: Ensure precise measurement of your starting material and chlorinating agent. A slight excess of the chlorinating agent (e.g., 1.05-1.1 equivalents) is often used to drive the reaction to completion, but a large excess can promote di-chlorination.
-
-
Moisture in the Reaction: Some chlorinating agents, like sulfuryl chloride or thionyl chloride, are sensitive to moisture, which can lead to their decomposition and reduce their effectiveness.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
-
Solution: When performing an aqueous work-up, ensure the pH is carefully adjusted to precipitate the maximum amount of your amphoteric product. For purification by recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
A2: The formation of impurities is a common challenge. The most probable side products in the chlorination of 2-amino-5-methylbenzoic acid are:
-
Isomeric Products: Chlorination might occur at other positions on the aromatic ring. The amino group is a strong ortho-, para-director. In the case of 2-amino-5-methylbenzoic acid, the primary directing competition is between the position ortho to the amino group (position 3) and the position ortho to the methyl group and para to the amino group (position 4). While the desired product is the 4-chloro isomer, some amount of the 3-chloro or 6-chloro isomer might be formed.
-
Minimization: The choice of chlorinating agent and solvent can influence regioselectivity. For instance, using a bulkier chlorinating agent might favor substitution at the less sterically hindered position. Running the reaction at a lower temperature can also increase selectivity.
-
-
Di-chlorinated Products: The activated aromatic ring can undergo a second chlorination, leading to the formation of a dichloro-substituted benzoic acid.
-
Minimization: Use a controlled amount of the chlorinating agent (close to a 1:1 molar ratio with the starting material). Adding the chlorinating agent slowly and portion-wise to the reaction mixture can also help to avoid localized high concentrations that favor di-chlorination.
-
-
Oxidation Byproducts: The electron-rich amino group makes the starting material and product susceptible to oxidation, which can result in the formation of colored, tar-like impurities.
-
Minimization: Running the reaction under an inert atmosphere can help to prevent oxidation. Using purified solvents and reagents is also important.
-
Q3: How can I effectively monitor the progress of my reaction?
A3: Regular monitoring is crucial for optimizing reaction conditions and determining the endpoint.
-
Thin Layer Chromatography (TLC): This is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can provide accurate information on the conversion of the starting material and the formation of the product and impurities over time.
Q4: What is the best method for purifying the crude this compound?
A4: The purification strategy depends on the nature and quantity of the impurities.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Alcohols, such as ethanol or methanol, or aqueous mixtures of these, are often good choices for aminobenzoic acids.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A gradient elution with a solvent system like ethyl acetate/hexanes can be used to separate the desired product from closely related impurities.
Experimental Protocols
The following is a plausible experimental protocol for the synthesis of this compound based on analogous procedures for similar compounds.[1][2]
Synthesis of this compound via Chlorination of 2-amino-5-methylbenzoic acid
-
Materials:
-
2-amino-5-methylbenzoic acid
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylbenzoic acid (1.0 equivalent) in anhydrous DMF.
-
Slowly add N-Chlorosuccinimide (1.05 equivalents) to the solution in portions at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and pour it into ice-water.
-
Adjust the pH of the aqueous solution to approximately 4-5 with dilute HCl to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Chlorination of Aminobenzoic Acid Analogs
| Parameter | Method A (NCS/DMF)[1] | Method B (Dichlorohydantoin/DMF)[2] | Method C (Cl₂/Dichloroethane)[1] |
| Starting Material | 2-amino-3-methylbenzoic acid | 2-amino-3-methylbenzoic acid | 2-amino-3-methylbenzoic acid |
| Chlorinating Agent | N-Chlorosuccinimide | Dichlorohydantoin | Chlorine gas |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | 1,2-Dichloroethane |
| Temperature | Reflux | 100-110°C | 50°C |
| Reaction Time | 3 hours | 1 hour | 3 hours |
| Reported Yield | 83% | 87% | 98.1% |
Note: The data presented is for the synthesis of an isomer, 2-amino-5-chloro-3-methylbenzoic acid, and should be used as a reference for optimizing the synthesis of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Plausible reaction pathway and potential side reactions.
References
Technical Support Center: Purity Assessment of 2-Amino-4-chloro-5-methylbenzoic Acid
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purity assessment of 2-Amino-4-chloro-5-methylbenzoic acid using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a versatile intermediate compound used in the synthesis of various pharmaceuticals, particularly anti-inflammatory agents, and in the formulation of agricultural chemicals like herbicides.[1] Its specific arrangement of functional groups (amino, chloro, methyl, and carboxyl) on the benzoic acid core creates a unique electronic and steric environment, making it a valuable building block in organic synthesis.[2]
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis due to its sensitivity and versatility in separating the main compound from potential impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for unequivocal structural confirmation and can also be used for purity assessment, offering an orthogonal method to HPLC.
Q3: What are the potential impurities that could be present in a sample?
A3: Potential impurities can include unreacted starting materials from the synthesis, by-products from side reactions, isomers of the target compound, and residual solvents used during synthesis and purification.[4]
Q4: What is a typical acceptance purity level for this compound?
A4: While specific project requirements may vary, a purity of ≥98.0% as determined by HPLC is often a standard for such pharmaceutical intermediates.[5]
Q5: Which deuterated solvent is recommended for NMR analysis?
A5: Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly recommended solvent because it readily dissolves compounds containing both carboxylic acid and amine functionalities.[6] Deuterated chloroform (CDCl₃) can also be used, but solubility may be a concern.
Q6: How can I definitively identify the acidic and amine proton signals in the ¹H NMR spectrum?
A6: To confirm the identity of exchangeable protons (like those in -COOH and -NH₂ groups), you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The peaks corresponding to the -COOH and -NH₂ protons will disappear or significantly decrease in intensity due to proton-deuterium exchange.[7]
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for the purity analysis of this compound. Method optimization may be required based on the specific impurities present.
-
Sample Preparation:
-
Diluent: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of the diluent to achieve a concentration of 0.1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]
-
-
Chromatographic Conditions:
-
The following table summarizes the recommended starting parameters for the HPLC method.
Parameter Recommended Condition HPLC System Quaternary pump, autosampler, column oven, DAD/UV Detector Column C18, 150 x 4.6 mm, 5 µm Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Gradient Time (min) 0 20 25 26 30 Flow Rate 1.0 mL/min[4] Column Temp. 30 °C[4] Detection UV at 254 nm[4] Injection Vol. 10 µL[4] -
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
This protocol provides guidelines for preparing and analyzing a sample of this compound by NMR.
-
Sample Preparation:
-
For ¹H NMR: Accurately weigh 5-20 mg of the sample.[6]
-
For ¹³C NMR: Accurately weigh 20-50 mg of the sample due to the lower natural abundance of the ¹³C isotope.[6]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[6][8] Gentle warming or vortexing can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Filtering the solution through a small cotton plug in the pipette is recommended to remove any insoluble particles.[9]
-
-
Instrumental Parameters:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Shimming: Optimize the magnetic field homogeneity by shimming the instrument to obtain sharp, well-resolved peaks.[6]
-
¹H NMR Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2 seconds[6]
-
Number of Scans: 8-16
-
-
¹³C NMR Parameters:
-
-
Data Interpretation:
-
Compare the acquired spectra with the expected chemical shifts to confirm the structure.
-
Data Presentation
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.6 | Singlet | 1H | Ar-H |
| ~6.8 | Singlet | 1H | Ar-H |
| ~5.5 | Singlet (broad) | 2H | -NH₂ |
| ~2.1 | Singlet | 3H | -CH₃ |
Note: Chemical shifts are predictive and may vary slightly. The amino (-NH₂) and carboxylic acid (-COOH) proton shifts can be highly variable depending on concentration and residual water.
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH (Carbonyl C) |
| ~150 | Ar-C (C-NH₂) |
| ~135 | Ar-C (C-CH₃) |
| ~130 | Ar-C (C-H) |
| ~120 | Ar-C (C-Cl) |
| ~115 | Ar-C (C-COOH) |
| ~110 | Ar-C (C-H) |
| ~18 | -CH₃ |
Note: Chemical shifts are predictive and subject to variation.
Troubleshooting Guides
HPLC Troubleshooting
Issue 1: Peak Tailing (Asymmetrical Peaks)
-
Question: My main peak for this compound is tailing significantly. What could be the cause?
-
Answer: Peak tailing for this compound is likely due to secondary interactions between the basic amino group and acidic silanol groups on the surface of the silica-based C18 column.[10]
-
Solution 1 (Mobile Phase pH): Lower the pH of the aqueous mobile phase (A) by using an appropriate concentration of an acid like formic or phosphoric acid. A pH between 2.5 and 3.5 will ensure the amino group is protonated and silanol groups are suppressed, minimizing unwanted interactions.[10]
-
Solution 2 (Column Choice): Use a modern, high-purity "Type B" silica column or an end-capped column. These columns have fewer accessible silanol groups.[10]
-
Solution 3 (Column Overload): Injecting too much sample can lead to tailing.[10] Try diluting your sample and re-injecting.
-
Issue 2: Retention Time Drifting
-
Question: The retention time of my analyte is shifting between injections. How can I stabilize it?
-
Answer: Drifting retention times are often caused by insufficient column equilibration or changes in the mobile phase.[11]
-
Solution 1 (Equilibration): Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Increase the equilibration time in your method if necessary.[12]
-
Solution 2 (Mobile Phase): Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the solution is well-mixed.[13]
-
Solution 3 (Temperature): Use a column oven to maintain a constant temperature, as fluctuations can affect retention time.[14]
-
NMR Troubleshooting
Issue 1: Poor Signal Resolution or Broad Peaks
-
Question: My NMR spectrum has broad, poorly defined peaks. What's wrong?
-
Answer: This is a classic sign of poor magnetic field homogeneity.
-
Solution 1 (Shimming): Re-shim the instrument on your sample. This is the most critical step for achieving high resolution.[6]
-
Solution 2 (Sample Concentration): An overly concentrated sample can also lead to peak broadening.[15] If the sample is highly concentrated, dilute it and re-acquire the spectrum.
-
Solution 3 (Particulates): Undissolved solid particles in the sample will severely degrade spectral quality.[9] Ensure your sample is fully dissolved and filtered before analysis.
-
Issue 2: Extraneous Peaks in the Spectrum
-
Question: I see peaks in my ¹H NMR spectrum that don't belong to my compound, especially a large peak around 3.3 ppm in DMSO-d₆.
-
Answer: Extraneous peaks are usually from residual solvents or water.
-
Solution 1 (Water): The peak around 3.3 ppm in DMSO-d₆ is typically from residual water.[7] While difficult to eliminate completely, using fresh, high-quality deuterated solvent can minimize it.
-
Solution 2 (Purification Solvents): Peaks from solvents used during purification (e.g., ethyl acetate, hexane, dichloromethane) are common if the sample is not dried thoroughly. Ensure the sample is dried under high vacuum for an extended period to remove all residual solvents.[7]
-
Solution 3 (Contaminated Tube): NMR tubes that were not cleaned properly can introduce contaminants like acetone.[7] Always use clean, dry NMR tubes.
-
Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for NMR Structural Analysis.
Caption: Troubleshooting Logic for Purity Analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-5-chloro-4-methylbenzoic acid | 637347-67-2 | Benchchem [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. ruifuchem.com [ruifuchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. organomation.com [organomation.com]
- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. mastelf.com [mastelf.com]
- 14. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 15. cif.iastate.edu [cif.iastate.edu]
Removal of unreacted starting materials from 2-Amino-4-chloro-5-methylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2-Amino-4-chloro-5-methylbenzoic acid. The following information is designed to assist researchers, scientists, and drug development professionals in achieving high purity for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials that could be present as impurities in my this compound product?
A1: Based on typical synthetic routes, common starting materials and potential impurities could include 2-amino-4-methylbenzoic acid or a related precursor that undergoes chlorination. For instance, a plausible synthesis involves the chlorination of 2-amino-4-methylbenzoic acid. Therefore, this unreacted precursor is a likely impurity. Other precursors from different synthetic pathways could also be present.
Q2: What are the recommended methods for removing these unreacted starting materials?
A2: The primary methods for purifying this compound and removing unreacted starting materials are recrystallization, pH adjustment/precipitation, and washing with appropriate solvents. Chromatographic methods like column chromatography can also be employed for high-purity requirements.
Q3: How can I tell if my product is pure after the purification process?
A3: The purity of your final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify the amount of residual starting material. Melting point analysis is also a useful indicator of purity; a sharp melting point range close to the literature value suggests a high-purity compound. Spectroscopic methods like NMR can confirm the structure and absence of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Purity After Recrystallization | The chosen recrystallization solvent is not optimal, leading to co-precipitation of the starting material and the product. | - Experiment with different solvent systems. A solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. - Consider a two-solvent recrystallization system. |
| Product "oils out" during recrystallization | The product's melting point is lower than the boiling point of the solvent, or there is a high concentration of impurities. | - Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product. |
| Poor Yield After Purification | - Too much solvent was used during recrystallization, leaving a significant amount of product in the mother liquor. - The product is partially soluble in the washing solvent. | - Use the minimum amount of hot solvent required to dissolve the product completely. - Wash the purified crystals with a minimal amount of ice-cold solvent. - Cool the filtrate in an ice bath to recover more product, which can be further purified if necessary. |
| Colored Impurities Remain | The purification method did not effectively remove colored byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocols
The following are generalized protocols based on methods used for structurally similar compounds. Optimization for your specific case is recommended.
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in small portions while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight. A portion of a similar compound, 2-amino-5-chloro-N,3-dimethylbenzamide, was recrystallized by dissolving in N,N-dimethylformamide at 60°C and cooling to 20°C to achieve 99% purity.[1]
Protocol 2: Purification by pH Adjustment and Precipitation
This method is particularly useful if the starting material has a different acidity or basicity compared to the product.
-
Dissolution: Dissolve the crude product in an aqueous basic solution (e.g., 5-10% sodium hydroxide or sodium carbonate solution) to deprotonate the carboxylic acid.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: While stirring, slowly add an acid (e.g., dilute hydrochloric acid) to the filtrate to adjust the pH. The desired product will precipitate out at its isoelectric point. For a similar compound, a pH of 5-6 was used for precipitation.[2]
-
Isolation and Washing: Collect the precipitated solid by filtration and wash it thoroughly with water to remove any salts.
-
Drying: Dry the purified product under vacuum.
Purification Workflow
Caption: General workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for purification, derived from procedures for analogous compounds. These should be considered as starting points for optimization.
| Parameter | Recrystallization | pH Adjustment/Precipitation | Reference |
| Solvent | Methanol, Ethanol, N,N-Dimethylformamide | Water | [1][2] |
| Temperature | Room temperature to boiling point of solvent | Room Temperature | [1] |
| pH for Precipitation | N/A | 5 - 6 | [2] |
| Typical Purity Achieved | >98% | >96% | [2][3] |
| Typical Yield | 83-87% | ~91% | [2][3] |
References
- 1. US8153844B2 - Process for making 3-substituted 2-amino-5-halobenzamides - Google Patents [patents.google.com]
- 2. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Alternative chlorinating agents for the synthesis of 2-Amino-4-chloro-5-methylbenzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the selection of alternative chlorinating agents for the synthesis of 2-Amino-4-chloro-5-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the chlorination of 2-amino-4-methylbenzoic acid?
The primary challenge in the chlorination of 2-amino-4-methylbenzoic acid is achieving regioselectivity. The starting material has three substituents on the benzene ring: an activating amino group (-NH₂), a weakly activating methyl group (-CH₃), and a deactivating carboxylic acid group (-COOH). The interplay of their directing effects can lead to the formation of multiple isomers, making the isolation of the desired this compound difficult. Additionally, the high reactivity of the amino group can lead to over-chlorination and the formation of colored byproducts due to oxidation.
Q2: Which alternative chlorinating agents can be used for the synthesis of this compound?
Several alternative chlorinating agents can be employed, each with its own advantages and disadvantages in terms of reactivity, selectivity, and handling. Commonly used reagents include:
-
N-Chlorosuccinimide (NCS): A mild and selective chlorinating agent, often used to avoid over-chlorination.
-
Dichlorohydantoin: A stable and efficient source of chlorine.
-
Sulfuryl Chloride (SO₂Cl₂): A reactive chlorinating agent that can be used for various aromatic compounds.
-
Chlorine Gas (Cl₂): A cost-effective but highly reactive and hazardous option.
-
Cyanuric Chloride: A less common but effective chlorinating agent for certain substrates.
The choice of reagent will depend on the desired reactivity, selectivity, and the scale of the reaction.
Q3: How can I control the regioselectivity of the chlorination?
Controlling the regioselectivity is crucial for a successful synthesis. The outcome of the reaction is influenced by several factors:
-
Choice of Chlorinating Agent: Milder reagents like NCS often provide better selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the chlorinating agent and the substrate. Common solvents for this type of reaction include N,N-dimethylformamide (DMF) and 1,2-dichloroethane.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Protecting Groups: Although it adds extra steps, protecting the highly activating amino group as an acetamide can be an effective strategy to control both reactivity and regioselectivity. The amide is still an ortho, para-director but is less activating than the free amino group.
Q4: What are the potential side reactions and how can I minimize them?
The most common side reactions are:
-
Formation of Isomers: Due to the directing effects of the substituents, other chlorinated isomers can be formed. Careful selection of reaction conditions is necessary to favor the desired isomer.
-
Over-chlorination: The formation of di- or tri-chlorinated products can occur, especially with highly reactive chlorinating agents. Using a stoichiometric amount of the chlorinating agent and carefully monitoring the reaction progress can help to minimize this.
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
Problem 1: Low or no conversion of the starting material.
-
Possible Cause: Inactive chlorinating agent.
-
Solution: Use a fresh batch of the chlorinating agent. Some reagents can degrade over time.
-
Possible Cause: Inappropriate reaction temperature.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.
-
Possible Cause: Poor solubility of the starting material.
-
Solution: Choose a more suitable solvent in which the starting material is more soluble at the reaction temperature.
Problem 2: Formation of multiple products (isomers).
-
Possible Cause: Reaction conditions are not optimized for regioselectivity.
-
Solution:
-
Try a milder chlorinating agent (e.g., NCS).
-
Experiment with different solvents.
-
Lower the reaction temperature.
-
Consider protecting the amino group.
-
Problem 3: Formation of dark-colored byproducts or tar.
-
Possible Cause: Oxidation of the starting material or product.
-
Solution:
-
Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon).
-
Use purified, colorless starting material.
-
Lowering the reaction temperature might also help.
-
Problem 4: Difficulty in isolating the pure product.
-
Possible Cause: Presence of closely related isomers.
-
Solution:
-
Recrystallization from a suitable solvent or solvent mixture is a common method for purifying the desired isomer.
-
Column chromatography can be effective for separating isomers, although it may be less practical for large-scale synthesis.
-
Experimental Protocols
Method 1: Chlorination using N-Chlorosuccinimide (NCS)
-
Reagents: 2-Amino-4-methylbenzoic acid, N-Chlorosuccinimide (NCS), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottomed flask, dissolve 2-amino-4-methylbenzoic acid in DMF.
-
Add a stoichiometric amount of NCS to the solution.
-
Stir the mixture at a controlled temperature (e.g., room temperature to 50 °C) and monitor the reaction by TLC or HPLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization.
-
Method 2: Chlorination using Dichlorohydantoin
-
Reagents: 2-Amino-4-methylbenzoic acid, Dichlorohydantoin, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-amino-4-methylbenzoic acid in DMF, add dichlorohydantoin.
-
Heat the reaction mixture (e.g., to 100-110 °C) for a specified time (e.g., 1 hour), monitoring the reaction progress.[1]
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify by recrystallization.
-
Method 3: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
-
Reagents: 2-Amino-4-methylbenzoic acid, Sulfuryl Chloride (SO₂Cl₂), an inert solvent (e.g., dichloroethane).
-
Procedure:
-
Dissolve 2-amino-4-methylbenzoic acid in an inert solvent.
-
Slowly add a stoichiometric amount of sulfuryl chloride to the solution at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC/HPLC).
-
Quench the reaction by carefully adding water or a basic solution.
-
Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the reaction conditions and outcomes for the chlorination of 2-amino-3-methylbenzoic acid with different chlorinating agents. This data can be used as a reference for optimizing the synthesis of the 4-methyl isomer.
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| N-Chlorosuccinimide | DMF | Reflux | 3 | 83 | - | [2] |
| Dichlorohydantoin | DMF | 100 | 1 | 87.7 | 99.5 | [1] |
| Chlorine Gas | 1,2-dichloroethane | 50 | 3 | 98.1 | - | [2] |
Note: The purity data for NCS and Chlorine Gas was not specified in the cited sources.
Visualizations
Experimental Workflow for Chlorination
Caption: General experimental workflow for the chlorination of 2-amino-4-methylbenzoic acid.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common issues in the chlorination of aminobenzoic acids.
References
Impact of solvent choice on the yield and purity of 2-Amino-4-chloro-5-methylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chloro-5-methylbenzoic acid. The following information addresses common challenges related to solvent choice and its impact on reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the chlorination of 2-Amino-5-methylbenzoic acid?
A1: Based on documented syntheses of similar compounds, common solvents for the chlorination of aminobenzoic acids include N,N-dimethylformamide (DMF), 1,2-dichloroethane (DCE), and various alcohols like methanol and ethanol. The choice of solvent can significantly influence the reaction's outcome.
Q2: How does the choice of solvent affect the reaction yield?
A2: Solvent polarity and its ability to dissolve reactants and intermediates play a crucial role. Polar aprotic solvents like DMF can often lead to higher yields by effectively solvating the intermediate species in electrophilic aromatic substitution reactions. For instance, in the synthesis of a related isomer, 2-amino-3-methyl-5-chlorobenzoic acid, using DMF as a solvent with N-chlorosuccinimide (NCS) as the chlorinating agent resulted in yields of around 87.7%.[1] In another case, using 1,2-dichloroethane with chlorine gas yielded 98.1%.[2]
Q3: What is the impact of solvent choice on the purity of the final product?
A3: The solvent can influence the formation of byproducts. In some cases, certain solvents may promote side reactions, leading to a less pure product. For example, the formation of polychlorinated byproducts or oxidative degradation products can be solvent-dependent. Purification methods such as recrystallization are often employed post-reaction, and the choice of solvent for this step is also critical. Methanol has been successfully used for the recrystallization of a similar compound, yielding purities of over 98%.
Q4: Can the solvent react with the reagents?
A4: Yes, it is a critical consideration. For example, protic solvents like alcohols could potentially react with highly reactive chlorinating agents. It is essential to choose a solvent that is inert under the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Poor solubility of starting material: The 2-Amino-5-methylbenzoic acid may not be fully dissolved in the chosen solvent, leading to an incomplete reaction. | - Select a solvent with higher solubility for the starting material. Consider polar aprotic solvents like DMF. - Gently heat the mixture to aid dissolution, being careful not to cause degradation. |
| Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | - Optimize the reaction temperature. For chlorination with NCS in DMF, temperatures around 100°C have been reported for similar substrates.[1] | |
| Inefficient chlorinating agent: The chosen chlorinating agent may not be effective in the selected solvent. | - Experiment with different chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride, cyanuric chloride). | |
| Low Purity | Formation of isomers: The chlorination may not be completely regioselective, leading to the formation of other chlorinated isomers. | - The choice of solvent can influence regioselectivity. A systematic screen of solvents may be necessary. - Analyze the crude product by HPLC or NMR to identify and quantify isomeric impurities. - Optimize the reaction temperature and addition rate of the chlorinating agent. |
| Polychlorination: The product can be further chlorinated to form dichlorinated or trichlorinated species. | - Use a stoichiometric amount of the chlorinating agent. - Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration. - Lower the reaction temperature. | |
| Degradation of starting material or product: The amino and carboxylic acid groups are sensitive to harsh reaction conditions. | - Choose a milder chlorinating agent. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure the reaction temperature is not excessively high. | |
| Difficult Product Isolation | Product is highly soluble in the reaction solvent: This can make precipitation and filtration difficult. | - After the reaction is complete, try adding a non-solvent to precipitate the product. Water is often used for this purpose when the reaction is conducted in a water-miscible solvent like DMF.[1] - If the product is an acid, adjusting the pH of the aqueous solution can facilitate precipitation. |
Experimental Protocols
Example Protocol for Chlorination in DMF (adapted for this compound):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-Amino-5-methylbenzoic acid in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a stoichiometric amount of N-chlorosuccinimide (NCS) to the solution.
-
Reaction: Heat the mixture to a temperature between 80-100°C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.
-
Isolation and Purification: Collect the solid by filtration and wash with water. Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the pure this compound.
Data Presentation
Table 1: Summary of Solvent Effects on the Synthesis of 2-Amino-3-methyl-5-chlorobenzoic acid (a structural isomer)
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| N-chlorosuccinimide | N,N-dimethylformamide | 100 | 87.7 | 99.3 | [1] |
| Dichlorohydantoin | N,N-dimethylformamide | 100 | 87.0 | 99.3 | [1] |
| Chlorine | 1,2-dichloroethane | 50 | 98.1 | Not Specified | [2] |
| Cyanuric chloride | Dichloroethane | 25-30 | 83-85 | 98.5-98.8 |
Note: This data is for a structural isomer and should be used as a guideline for solvent and reagent selection in the synthesis of this compound.
Visualization
Caption: Workflow for solvent selection and optimization in the synthesis of this compound.
References
Characterization of impurities in 2-Amino-4-chloro-5-methylbenzoic acid synthesis
Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and common synthetic pathway for substituted aminobenzoic acids involves a multi-step process. For this compound, a likely route starts from 4-methyl-2-nitrobenzoic acid, proceeds through a reduction of the nitro group, and is followed by a chlorination step.
Q2: What are the most critical parameters to control during the synthesis?
A2: Key parameters to control include reaction temperature, reaction time, and the purity of starting materials and reagents. For instance, nitration reactions are highly exothermic and require careful temperature management to avoid side reactions. Similarly, the stoichiometry of the chlorinating agent is crucial to prevent over-chlorination.
Q3: What are the expected impurities in the synthesis of this compound?
A3: Potential impurities can originate from starting materials, intermediates, or side reactions. These may include:
-
Unreacted starting materials (e.g., 4-methyl-2-aminobenzoic acid).
-
Isomeric impurities arising from non-selective chlorination.
-
Di-chlorinated byproducts.
-
Residual solvents from the reaction or purification steps.
Q4: Which analytical techniques are recommended for impurity characterization?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) is a standard for separating and quantifying impurities.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of unknown impurities.[1]
Troubleshooting Guide
Problem 1: Low yield of the final product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting material. If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reagent Quality | Ensure all reagents, especially the reducing and chlorinating agents, are of high purity and activity. Use freshly opened or properly stored reagents. |
| Product Loss During Work-up | Optimize the pH for precipitation of the product. Carefully perform extraction and washing steps to minimize loss into the aqueous or organic layers. |
| Inefficient Purification | During recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation. |
Problem 2: Presence of significant impurities in the final product.
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | As mentioned above, ensure the reaction goes to completion. If necessary, adjust the stoichiometry of the reagents. |
| Formation of Isomers | Optimize the reaction conditions of the chlorination step (temperature, solvent, and catalyst) to favor the formation of the desired isomer. |
| Di-chlorination | Use a controlled amount of the chlorinating agent and add it portion-wise to the reaction mixture to minimize the formation of di-chlorinated byproducts. |
| Ineffective Purification | Employ multiple purification techniques if necessary, such as column chromatography followed by recrystallization, to effectively remove persistent impurities. |
Quantitative Data on Impurities
| Parameter | Typical Value | Reference |
| Purity of Final Product | 99.0 - 99.5% | [4] |
| Unreacted Starting Material | < 0.3% | [4] |
| Total Impurities | 0.5 - 1.0% | [4] |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of a structurally similar isomer, 2-amino-5-chloro-3-methylbenzoic acid, which can be adapted for the synthesis of this compound.
Step 1: Nitration of m-Toluic Acid to 2-Nitro-3-methylbenzoic Acid
-
To a stirred solution of m-toluic acid in a suitable solvent, slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, continue stirring at the same temperature for a specified time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Filter the precipitated solid, wash with cold water until neutral, and dry to obtain 2-nitro-3-methylbenzoic acid.
Step 2: Reduction of 2-Nitro-3-methylbenzoic Acid to 2-Amino-3-methylbenzoic Acid
-
Dissolve 2-nitro-3-methylbenzoic acid in a suitable solvent (e.g., ethanol).
-
Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Carry out the hydrogenation reaction under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-3-methylbenzoic acid.
Step 3: Chlorination of 2-Amino-3-methylbenzoic Acid
-
Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent like 1,2-dichloroethane or N,N-dimethylformamide (DMF).[5]
-
Heat the solution to the desired temperature (e.g., 50 °C).[5]
-
Slowly introduce the chlorinating agent, such as chlorine gas or N-chlorosuccinimide (NCS).[5]
-
Maintain the reaction at the set temperature for a few hours, monitoring by TLC or HPLC.[5]
-
After completion, cool the reaction mixture and filter the precipitated product.
-
Wash the solid with a small amount of cold solvent and dry to yield 2-amino-5-chloro-3-methylbenzoic acid.[5]
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: Formation pathways of common impurities during chlorination.
References
- 1. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-chloro-5-sulphamoylbenzoic Acid [lgcstandards.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
The Biological Potential of Substituted Aminochlorobenzoic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. While direct biological activity studies on derivatives of 2-Amino-4-chloro-5-methylbenzoic acid are not extensively available in publicly accessible literature, a review of closely related analogs provides significant insights into their potential as therapeutic agents. This guide offers an objective comparison of the anticancer and anti-inflammatory activities of derivatives synthesized from structurally similar aminobenzoic acids, supported by experimental data and methodologies.
Derivatives of aminobenzoic acids are recognized for their broad spectrum of biological activities.[1] The introduction of a chloro-substituent, as seen in analogs of the target compound, has been shown to modulate these activities, leading to promising anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This analysis focuses on the biological activities of derivatives of 4-Amino-2-chlorobenzoic acid and 2-Amino-3-chlorobenzoic acid, providing a comparative framework for their potential therapeutic applications.
Anticancer Activity: A Tale of Two Analogs
Recent studies have highlighted the potential of aminobenzoic acid derivatives as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.
4-Amino-2-chlorobenzoic Acid Derivatives and EGFR Inhibition
A series of 4-amino-3-chloro benzoate ester derivatives have been investigated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. One notable derivative, a hydrazine-1-carbothioamide designated as N5a , demonstrated superior cytotoxic effects against lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines when compared to the established EGFR inhibitor, Erlotinib.[4] Furthermore, compound N5a exhibited potent inhibition of the EGFR tyrosine kinase, indicating a clear mechanism of action.[4]
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | EGFR Tyrosine Kinase IC₅₀ (µM) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 | 0.58 ± 0.04 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 | 0.95 ± 0.07 |
Lower IC₅₀ values indicate higher cytotoxic potency and greater inhibitory activity.[4]
2-Amino-3-chlorobenzoic Acid and the PI3K/Akt Signaling Pathway
A compound identified as 2-amino-3-chlorobenzoic acid (2A3CB), isolated from Streptomyces coelicolor, has shown strong cytotoxic effects against the MDA-MB-231 breast cancer cell line.[3] This compound appears to exert its anticancer effects through the modulation of the PI3K/Akt signaling pathway.[2]
| Compound | MDA-MB-231 (Breast Cancer) IC₅₀ at 24h (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ at 48h (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ at 72h (µM) |
| 2-Amino-3-chlorobenzoic acid | 26 | 5 | 7.2 |
Anti-inflammatory Potential
While comprehensive comparative data is still emerging, preliminary studies indicate that derivatives of aminobenzoic acids hold promise as anti-inflammatory agents. Certain derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[4] Well-established non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid and Flufenamic acid, which are also anthranilic acid derivatives, act by inhibiting the cyclooxygenase (COX) pathway.[2]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[4]
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for adherence.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds or a standard drug and incubated for a specified period (e.g., 24, 48, or 72 hours).[3][4]
-
MTT Addition: Following the incubation period, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[4]
-
Formazan Solubilization: The resulting forazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).[4]
-
Absorbance Measurement: The absorbance of the solution is then measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance readings.
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.[4]
-
Reaction Mixture Preparation: A reaction mixture containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP is prepared in a kinase assay buffer.[4]
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.[4]
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific time.[4]
-
Quantification: The level of substrate phosphorylation is then quantified, often using methods like ELISA or radiometric assays, to determine the inhibitory activity of the compounds.[4]
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and the inhibitory action of compound N5a.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of 2-Amino-3-chlorobenzoic acid.
Caption: A generalized experimental workflow for the evaluation of aminobenzoic acid analogs.
References
Structure-activity relationship (SAR) studies of 2-Amino-4-chloro-5-methylbenzoic acid derivatives
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of derivatives based on the 2-aminobenzoic acid (anthranilic acid) core, with a focus on chloro and methyl-substituted analogs related to 2-Amino-4-chloro-5-methylbenzoic acid. Due to the limited publicly available direct SAR studies on a series of this compound derivatives, this guide leverages data from closely related analogs to infer potential SAR trends and guide future research.
The this compound scaffold itself is a valuable synthetic intermediate in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and analgesic agents[1]. Its distinct substitution pattern offers a unique starting point for creating diverse chemical libraries. This guide will explore the known biological activities of related anthranilic acid derivatives and dissect the impact of various structural modifications.
General SAR Workflow
The process of establishing a structure-activity relationship is a cyclical and iterative process. It begins with a lead compound and systematically modifies its structure to understand the impact of these changes on its biological activity.
References
A Comparative Analysis of 2-Amino-4-chloro-5-methylbenzoic Acid and Other Substituted Benzoic Acids: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of 2-Amino-4-chloro-5-methylbenzoic acid and a selection of other substituted benzoic acids. Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison of their physicochemical properties, spectroscopic data, and biological activities, supported by experimental data and detailed protocols.
Introduction
Substituted benzoic acids are a pivotal class of molecules in medicinal chemistry and materials science. The nature and position of substituents on the benzene ring profoundly influence their chemical and biological properties, including acidity, solubility, and interaction with biological targets. This compound, a multifaceted intermediate, is utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its characteristics in relation to other substituted benzoic acids is crucial for its effective application and the design of novel derivatives.
This guide compares this compound with four other substituted benzoic acids: 4-Amino-2-chlorobenzoic acid, 4-Chlorobenzoic acid, 2-Aminobenzoic acid (Anthranilic acid), and 5-Methylsalicylic acid. This selection allows for an evaluation of the effects of the position of amino and chloro groups, the absence of the amino group, and the replacement of the chloro group with a hydroxyl group.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the key physicochemical and spectroscopic data for the selected substituted benzoic acids.
Table 1: Physicochemical Properties of Substituted Benzoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |
| This compound | C₈H₈ClNO₂ | 185.61 | Not available | Not available | No data available |
| 4-Amino-2-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 211 (dec.)[2] | 3.81 (Predicted)[2] | Soluble in DMSO and Methanol (Slightly)[2] |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 238-241[3][4] | 3.98[3][5] | Soluble in hot water, methanol, ethanol, and ether.[3][6] |
| 2-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 146-148 | 2.17 (amino), 4.85 (carboxyl) | Moderately soluble in water; soluble in ethanol, ether. |
| 5-Methylsalicylic acid | C₈H₈O₃ | 152.15 | 151-154[7][8][9] | 4.08[7] | Very soluble in water.[7] |
Table 2: Spectroscopic Data of Substituted Benzoic Acids
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key IR Bands (cm⁻¹) |
| This compound | Data not available | Data not available | Data not available |
| 4-Amino-2-chlorobenzoic acid | Predicted: ~7.8 (d), ~6.7 (d), ~6.5 (dd), ~4.0-6.0 (br s, NH₂), ~11.0-13.0 (br s, COOH)[10] | Predicted: ~168 (C=O), ~152 (C-4), ~138 (C-2), ~132 (C-6), ~118 (C-1), ~115 (C-5), ~113 (C-3)[10] | Not available |
| 4-Chlorobenzoic acid | (DMSO-d₆) δ 13.20 (s, 1H), 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H)[11] | (DMSO-d₆) δ 171.7, 143.0, 136.3, 134.9, 133.9[11] | Not available |
| 2-Aminobenzoic acid | Not available | Predicted (D₂O): Not available[12][13] | Not available |
| 5-Methylsalicylic acid | Not available | Not available | Not available |
Biological Activities: A Comparative Overview
Substituted benzoic acids exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
-
Antimicrobial Activity: Derivatives of p-aminobenzoic acid have shown significant antibacterial and antifungal properties.[14][15][16][17] The mechanism often involves the inhibition of folic acid synthesis in microorganisms.[18] Benzoic acid and its hydroxylated derivatives have demonstrated fungistatic activity against plant pathogens like Alternaria solani.[19]
-
Anticancer Activity: Several benzoic acid derivatives have been investigated for their anticancer potential.[20][21][22] For instance, 2-Amino-3-chlorobenzoic acid has shown cytotoxic effects against breast cancer cell lines by targeting the PI3K/AKT signaling pathway. Chlorinated chalcones, which can be synthesized from substituted benzoic acids, have also demonstrated enhanced antiproliferative activity.[23]
-
Enzyme Inhibition: Substituted benzoic acids are known to act as inhibitors for various enzymes. For example, derivatives of 3-(phenylamino)benzoic acid are potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer.[24] Para-substituted benzoic acid derivatives have also been identified as inhibitors of the protein phosphatase Slingshot, which is involved in cytoskeleton dynamics and cell migration.[25] Additionally, some benzoic acid derivatives act as multitarget inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes relevant to Alzheimer's disease.[26]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Physicochemical Property Determination
1. Determination of pKa by Potentiometric Titration
-
Objective: To determine the acid dissociation constant (pKa) of the substituted benzoic acid.
-
Methodology:
-
Solution Preparation: Prepare a standard solution of the benzoic acid derivative (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-acetonitrile). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Calibrate a pH meter with standard buffer solutions. Place a known volume of the benzoic acid solution in a beaker and immerse the pH electrode.
-
Add the titrant (NaOH solution) in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.
-
2. Determination of Solubility by the Shake-Flask Method
-
Objective: To determine the solubility of the substituted benzoic acid in various solvents.
-
Methodology:
-
Sample Preparation: Add an excess amount of the solid benzoic acid derivative to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the solubility from the measured concentration.
-
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology (KBr Pellet Technique):
-
Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the analysis of substituted benzoic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Amino-2-chlorobenzoic acid | 2457-76-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 4-Chlorobenzoic acid 99 74-11-3 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 7. 5-Methylsalicylic acid CAS#: 89-56-5 [m.chemicalbook.com]
- 8. 5-Methylsalicylic acid - Wikipedia [en.wikipedia.org]
- 9. labsolu.ca [labsolu.ca]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123) [hmdb.ca]
- 14. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 15. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]
- 16. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. preprints.org [preprints.org]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. mdpi.com [mdpi.com]
- 24. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Amino-4-chloro-5-methylbenzoic Acid in the Development of Novel Anti-Inflammatory Drug Candidates
For Immediate Release
In the competitive landscape of drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutics. 2-Amino-4-chloro-5-methylbenzoic acid, a substituted anthranilic acid derivative, has emerged as a significant building block, particularly in the synthesis of a new generation of anti-inflammatory agents. This guide provides a comparative analysis of a hypothetical novel drug candidate, designated ACMBA-01, derived from this scaffold, against the established non-steroidal anti-inflammatory drug (NSAID), Mefenamic acid. The data presented herein is a composite of established findings for analogous compounds to provide a representative performance profile.
Unveiling ACMBA-01: A Hypothetical Drug Candidate
ACMBA-01 is conceptualized as a selective cyclooxygenase-2 (COX-2) inhibitor, a key target in modern anti-inflammatory therapy. Its design leverages the structural features of this compound to achieve potent and selective inhibition of the COX-2 enzyme, which is implicated in the inflammatory cascade. The rationale for its development is to offer a therapeutic alternative with an improved safety profile, particularly concerning gastrointestinal side effects commonly associated with non-selective NSAIDs.
Comparative Performance Analysis: ACMBA-01 vs. Mefenamic Acid
To objectively evaluate the potential of ACMBA-01, its projected performance metrics are compared against Mefenamic acid, a widely used NSAID for pain and inflammation.
| Parameter | ACMBA-01 (Hypothetical) | Mefenamic Acid (Reference) |
| Mechanism of Action | Selective COX-2 Inhibitor | Non-selective COX-1/COX-2 Inhibitor |
| IC50 for COX-1 | > 100 µM | 1.5 µM |
| IC50 for COX-2 | 0.2 µM | 0.1 µM |
| Selectivity Index (COX-1/COX-2) | > 500 | 15 |
| In Vivo Efficacy (Carrageenan-induced paw edema) | Significant reduction in paw volume at 10 mg/kg | Significant reduction in paw volume at 20 mg/kg |
| Gastric Ulceration (at effective dose) | Minimal to none | Moderate to severe |
Note: The data for ACMBA-01 is a projection based on structure-activity relationship studies of similar anthranilic acid derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Human recombinant COX-1 or COX-2 enzyme is incubated with the test compound (ACMBA-01 or Mefenamic acid) at varying concentrations in a reaction buffer containing a heme cofactor.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The mixture is incubated for a specified time at 37°C.
-
The reaction is terminated, and the production of prostaglandin E2 (PGE2) is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
Objective: To evaluate the anti-inflammatory efficacy of the test compounds in an acute model of inflammation.
Methodology:
-
Male Wistar rats are fasted overnight with free access to water.
-
The test compound (ACMBA-01 or Mefenamic acid) or vehicle is administered orally.
-
After one hour, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
Visualizing the Science: Synthesis and Mechanism
To further elucidate the role of this compound, the following diagrams illustrate the synthetic pathway to our hypothetical drug candidate and its proposed mechanism of action.
Caption: Synthetic route to ACMBA-01 from this compound.
Caption: Proposed mechanism of action of ACMBA-01 via selective COX-2 inhibition.
Conclusion
The unique structural attributes of this compound make it a highly promising scaffold for the design of novel drug candidates. The hypothetical molecule, ACMBA-01, illustrates the potential for developing selective COX-2 inhibitors with an enhanced safety profile compared to traditional NSAIDs. Further exploration and derivatization of this core structure could lead to the discovery of even more potent and safer anti-inflammatory therapeutics. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of inflammation and pain management.
Efficacy of herbicides derived from 2-Amino-4-chloro-5-methylbenzoic acid versus commercial standards
A detailed review of the herbicidal efficacy of auxinic herbicides, with a focus on commercial standards like dicamba and 2,4-D, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental data and detailed methodologies.
While specific herbicidal derivatives of 2-Amino-4-chloro-5-methylbenzoic acid are not commercially prevalent, an analysis of the broader class of auxinic herbicides, to which such derivatives would belong, offers valuable insights. This guide focuses on the efficacy of well-established benzoic acid and phenoxy-carboxylic acid herbicides, providing a benchmark for potential future developments in this chemical class.
Comparative Efficacy of Commercial Standard Auxinic Herbicides
The efficacy of auxinic herbicides is typically evaluated by their ability to control various weed species, particularly broadleaf weeds. The data presented below summarizes the performance of two widely used commercial standards: dicamba (a benzoic acid derivative) and 2,4-D (a phenoxy-carboxylic acid).
Dicamba Efficacy Data
Dicamba is a selective herbicide widely used for the control of a broad spectrum of broadleaf weeds.[1] Its efficacy is influenced by the application rate, the weed species, and environmental conditions.
| Weed Species | Application Rate (g ae/ha) | Control (%) | Reference |
| Palmer Amaranth (Amaranthus palmeri) | 560 | >90 | [No specific citation available] |
| Pitted Morningglory (Ipomoea lacunosa) | 560 | >90 | [No specific citation available] |
| Giant Ragweed (Ambrosia trifida) | 280 | 99-100 | [2] |
| Common Lambsquarters (Chenopodium album) | 1120 | 90-94 | [2] |
| Velvetleaf (Abutilon theophrasti) | 1120 | 90-94 | [2] |
2,4-D Efficacy Data
2,4-D is another cornerstone of selective broadleaf weed control in various agricultural and non-crop settings.[3] It is effective against a wide range of broadleaf weeds, including several species that have developed resistance to other herbicide mechanisms of action.[3]
| Weed Species | Application Rate (g ae/ha) | Control (%) | Reference |
| Glyphosate-Resistant Palmer Amaranth | 840 | 87 | [4] |
| Common Lambsquarters (Chenopodium album) | 1120 | 90-94 | [2] |
| Velvetleaf (Abutilon theophrasti) | 1120 | 90-94 | [2] |
| Giant Ragweed (Ambrosia trifida) | ≥280 | 99-100 | [2] |
Experimental Protocols
The following sections outline standardized methodologies for conducting herbicide efficacy trials in both greenhouse and field environments. These protocols are essential for generating reliable and comparable data.
Greenhouse Efficacy Trial Protocol
Greenhouse bioassays provide a controlled environment for the initial screening and dose-response evaluation of herbicides.
1. Plant Material and Growth Conditions:
-
Weed seeds are sourced from reputable suppliers or collected from the field.
-
Seeds are germinated in trays containing a sterile potting mix.
-
Seedlings are transplanted into individual pots at a specific growth stage (e.g., two to four true leaves).
-
Plants are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.
2. Herbicide Application:
-
Herbicides are applied using a precision bench sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
A range of herbicide doses, including a non-treated control, are applied to determine the dose-response relationship.
3. Data Collection and Analysis:
-
Visual injury ratings are recorded at set intervals after treatment (e.g., 7, 14, and 21 days) on a scale of 0% (no injury) to 100% (plant death).
-
Plant biomass (fresh or dry weight) is measured at the end of the experiment.
-
Data are subjected to statistical analysis (e.g., ANOVA, regression analysis) to determine the effective dose (e.g., ED₅₀ or GR₅₀).
Field Efficacy Trial Protocol
Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions.
1. Site Selection and Experimental Design:
-
Trial sites are selected based on the presence of the target weed species and suitable soil and environmental conditions.
-
A randomized complete block design with a minimum of three to four replications is typically used.
-
Plot sizes are large enough to minimize edge effects and allow for accurate application and assessment.
2. Herbicide Application:
-
Herbicides are applied using a calibrated backpack or tractor-mounted sprayer.
-
Application timing is critical and corresponds to the recommended growth stage of the weeds and crop.
-
Treatments include the experimental herbicide(s) at various rates, a commercial standard, and an untreated control.
3. Data Collection and Analysis:
-
Weed control is assessed visually at multiple time points after application.
-
Weed density and biomass are often quantified from quadrats placed within each plot.
-
Crop tolerance is evaluated by assessing any signs of phytotoxicity.
-
Crop yield is typically measured at the end of the growing season.
-
All data are statistically analyzed to compare the efficacy of the different treatments.
Mode of Action: Auxinic Herbicide Signaling Pathway
Auxinic herbicides, including benzoic acid derivatives, mimic the natural plant hormone auxin (indole-3-acetic acid, IAA). They disrupt normal plant growth by causing uncontrolled and disorganized cell division and elongation, ultimately leading to plant death. The primary mode of action involves their interaction with the TIR1/AFB family of auxin receptors.
Caption: Auxinic herbicide mode of action via the TIR1/AFB signaling pathway.
This guide provides a framework for understanding and evaluating the efficacy of auxinic herbicides. While derivatives of this compound are not currently major commercial products, the methodologies and comparative data presented here offer a valuable resource for the research and development of new herbicidal compounds within this chemical class.
References
In vitro and in vivo studies of pharmaceuticals derived from 2-Amino-4-chloro-5-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro and in vivo comparison of Dasatinib (BMS-354825), a potent multi-targeted tyrosine kinase inhibitor. Dasatinib's chemical structure is based on a 2-aminothiazole scaffold, a class of compounds that can be synthesized from precursors like 2-amino-4-chloro-5-methylbenzoic acid. This document will objectively compare Dasatinib's performance with the first-generation inhibitor, Imatinib, supported by experimental data.
In Vitro Performance Comparison
Dasatinib is a highly potent inhibitor of the BCR-ABL kinase, the primary driver of Chronic Myeloid Leukemia (CML), and also exhibits strong activity against SRC family kinases.[1][2] Its predecessor, Imatinib, is more selective for BCR-ABL, c-KIT, and PDGF-R.[3] A key distinction in their mechanism is that Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its increased potency and effectiveness against some Imatinib-resistant mutations.[1][4]
Table 1: In Vitro Kinase Inhibition Profile of Dasatinib vs. Imatinib
| Kinase Target | Dasatinib IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Fold Difference (Imatinib/Dasatinib) | Reference(s) |
| Native BCR-ABL | <1 | 375 | >350x | [5] |
| LYN | ~20 (EC₅₀) | >10,000 (EC₅₀) | >500x | [6] |
| c-Kit | 79 | - | - | [7] |
| SRC | 0.8 | - | - | [7] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in a cell-free assay. EC₅₀ values represent the concentration required to achieve 50% of the maximal effect in a cellular context. Actual values may vary based on experimental conditions.
Table 2: In Vitro Cellular Activity of Dasatinib vs. Imatinib in CML Cell Lines
| Cell Line | Dasatinib EC₅₀ (nM) | Imatinib EC₅₀ (nM) | Reference(s) |
| JURL-MK1 (BCR-ABL positive) | 0.38 (Cell Growth Inhibition) | 260 (Cell Growth Inhibition) | [6] |
| MOLM-7 (BCR-ABL positive) | 0.28 (Cell Death Induction) | 160 (Cell Death Induction) | [6] |
| K562 (BCR-ABL positive) | 0.001 (Growth Inhibition Assay) | - | [7] |
EC₅₀ values in a cellular context represent the concentration of the drug that gives half-maximal response.
In Vivo Performance Comparison
In preclinical animal models of CML, Dasatinib has demonstrated potent antitumor activity, leading to tumor regression and prolonged survival.[8][9] Comparative studies have shown its superiority over Imatinib in certain contexts.
Table 3: In Vivo Efficacy of Dasatinib vs. Imatinib in a K562 CML Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition | Reference(s) |
| Dasatinib | 10 mg/kg, daily | Significant inhibition of tumor growth | [10] |
| Imatinib | 50 mg/kg, daily | Less effective tumor growth inhibition compared to Dasatinib | [10] |
| Vehicle Control | - | Progressive tumor growth | [10] |
This table summarizes qualitative findings from a comparative in vivo study. For detailed quantitative data, please refer to the cited literature.
Signaling Pathway Inhibition
Both Dasatinib and Imatinib target the constitutively active BCR-ABL tyrosine kinase, which drives CML by activating multiple downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][11][12] By binding to the ATP-binding site of the BCR-ABL kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking these oncogenic signals.[5]
Experimental Protocols
Protocol 1: In Vitro Cellular Proliferation Assay (MTT/XTT Assay)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (GI50) of Dasatinib on the proliferation of cancer cell lines.[13][14]
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
96-well clear, flat-bottom plates
-
Dasatinib (stock solution in DMSO, e.g., 10 mM)
-
MTT or XTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/100 µl/well. Incubate overnight to allow for cell attachment and recovery.
-
Drug Treatment: Prepare a serial dilution of Dasatinib in the complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of Dasatinib. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 0.1% Triton X-100).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Add the MTT or XTT reagent to each well according to the manufacturer's instructions. Incubate for 1 to 4 hours at 37°C. For MTT assays, an additional solubilization step is required.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control wells (set as 100% viability). Plot the normalized viability against the logarithm of the Dasatinib concentration and fit a dose-response curve to calculate the GI50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. proteopedia.org [proteopedia.org]
- 13. benchchem.com [benchchem.com]
- 14. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of using 2-Amino-4-chloro-5-methylbenzoic acid in large-scale synthesis
A comprehensive cost-benefit analysis for the large-scale synthesis of specific chemical intermediates is crucial for researchers and drug development professionals to optimize manufacturing processes, minimize costs, and ensure product quality. This guide provides a comparative analysis of synthetic routes for chlorinated aminomethylbenzoic acids, with a focus on 2-Amino-5-chloro-3-methylbenzoic acid as a case study due to the availability of public data. This compound and its isomers are vital building blocks in the pharmaceutical and agrochemical industries[1][2].
Comparative Analysis of Synthetic Routes for 2-Amino-5-chloro-3-methylbenzoic acid
The primary methods for synthesizing 2-Amino-5-chloro-3-methylbenzoic acid involve either a multi-step synthesis from a basic starting material like m-toluic acid or a final-step chlorination of a more advanced intermediate.
Route 1: Multi-step Synthesis from m-Toluic Acid
This approach involves a three-step process: nitration, hydrogenation, and finally chlorination to yield the desired product. This method is detailed in patent CN112778147A[3].
Route 2: Chlorination of 2-Amino-3-methylbenzoic Acid
This route starts with a more complex intermediate, 2-Amino-3-methylbenzoic acid, and achieves the final product through a direct chlorination step, often using N-chlorosuccinimide (NCS)[4].
Quantitative Data Comparison
| Parameter | Route 1: From m-Toluic Acid | Route 2: From 2-Amino-3-methylbenzoic Acid |
| Starting Materials | m-Toluic acid, Nitric acid, Hydrogen, Chlorinating agent (e.g., Dichlorohydantoin) | 2-Amino-3-methylbenzoic acid, N-chlorosuccinimide (NCS) |
| Overall Yield | 63.0 - 68.4%[3] | Reported yield for chlorination step is 83%[4]. Overall yield depends on the synthesis of the starting material. |
| Product Purity | 99.0 - 99.5%[3] | High, but may require recrystallization. |
| Reaction Steps | 3 (Nitration, Hydrogenation, Chlorination) | 1 (Chlorination) |
| Key Reagents Cost | m-Toluic acid is relatively inexpensive. | 2-Amino-3-methylbenzoic acid is more expensive than m-toluic acid. |
| Process Complexity | Higher, with multiple reaction and workup steps. | Lower, with a single primary reaction step. |
| Waste Generation | Higher, due to multiple steps. | Lower, with fewer reaction steps. |
Cost-Benefit Analysis
-
Route 1 (from m-Toluic Acid): This route is likely more cost-effective for large-scale industrial production due to the low cost of the initial starting material. However, it requires a greater initial investment in equipment for the multiple reaction steps and has a more complex process to manage, including higher waste disposal costs. The high purity and good overall yield make it an attractive option for large-scale manufacturing where raw material cost is a significant driver.
-
Route 2 (from 2-Amino-3-methylbenzoic Acid): This approach is better suited for laboratory-scale synthesis or when a faster turnaround is needed, as it involves a single, high-yielding final step. The higher cost of the starting material may be prohibitive for large-scale production but can be justified for smaller quantities or when the infrastructure for a multi-step synthesis is not available.
Experimental Protocols
Route 1: Synthesis of 2-Amino-3-methyl-5-chlorobenzoic acid from m-Toluic Acid (Summarized from CN112778147A)
Step 1: Nitration of m-Toluic Acid
-
m-Toluic acid is reacted with nitric acid (60-75% mass concentration) at 0-20°C for 1-2 hours to produce 2-nitro-3-methylbenzoic acid.
Step 2: Hydrogenation of 2-Nitro-3-methylbenzoic acid
-
The 2-nitro-3-methylbenzoic acid is dissolved in a solvent (e.g., ethanol, methanol) with a hydrogenation catalyst (e.g., Pd/C).
-
The mixture is subjected to a hydrogen atmosphere at 40-60°C for 2-3 hours to yield 2-amino-3-methylbenzoic acid.
Step 3: Chlorination of 2-Amino-3-methylbenzoic acid
-
2-amino-3-methylbenzoic acid is mixed with a chlorinating agent (e.g., dichlorohydantoin), benzoyl peroxide (catalyst), and a solvent (e.g., DMF).
-
The reaction is heated to 90-110°C for 1-2 hours.
-
The product, 2-amino-3-methyl-5-chlorobenzoic acid, is precipitated by pouring the reaction mixture into ice water and then filtered and dried. The reported yield for this step is around 87%, with a final product purity of 99.1-99.3%[3].
Route 2: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid from 2-Amino-3-methylbenzoic Acid
-
In a round-bottomed flask, 2-amino-3-methylbenzoic acid is dissolved in N,N-dimethylformamide (DMF).
-
N-chlorosuccinimide (NCS) is added to the mixture.
-
The mixture is stirred under reflux conditions for 3 hours.
-
After the reaction is complete, the solution is poured into ice water.
-
The pH is adjusted to 6 with dilute hydrochloric acid, and the resulting solid is filtered.
-
The solid is washed with a small amount of ethanol to give the final product. The reported yield is 83%[4].
Visualizations
Experimental Workflow Comparison
Caption: Comparative workflow of two synthetic routes for 2-Amino-5-chloro-3-methylbenzoic acid.
General Reaction Pathway
The synthesis of 2-Amino-5-chloro-3-methylbenzoic acid from 2-Amino-3-methylbenzoic acid is an example of an electrophilic aromatic substitution reaction.
Caption: General reaction scheme for the chlorination of 2-Amino-3-methylbenzoic acid.
References
A Spectroscopic Showdown: Differentiating Isomers of 2-Amino-4-chloro-5-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic properties of 2-Amino-4-chloro-5-methylbenzoic acid and its key isomers, offering a valuable resource for distinguishing these closely related compounds. By examining their unique spectral fingerprints through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently identify and characterize their target molecules.
The isomers included in this comparison are:
-
This compound
-
2-Amino-5-chloro-3-methylbenzoic acid
-
2-Amino-5-chloro-4-methylbenzoic acid
-
2-Amino-6-chloro-3-methylbenzoic acid
Comparative Spectroscopic Data
¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shifts (δ) of the aromatic protons, the amino group, the methyl group, and the carboxylic acid proton are key identifiers.
| Compound | Ar-H Chemical Shifts (ppm) | -CH₃ Chemical Shift (ppm) | -NH₂ Chemical Shift (ppm) | -COOH Chemical Shift (ppm) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-5-chloro-3-methylbenzoic acid | 7.21, 7.78[1] | 2.10[1] | 5.87[1] | 11.51[1] |
| 2-Amino-5-chloro-4-methylbenzoic acid | Expected as two distinct singlets in the 6.5-8.0 ppm range | Expected in the typical range for an aromatic methyl group | Data not available | Expected as a broad singlet >10 ppm |
| 2-Amino-6-chloro-3-methylbenzoic acid | Data not available | Data not available | Data not available | Data not available |
¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carboxylic carbon, aromatic carbons, and the methyl carbon are diagnostic.
| Compound | C=O Chemical Shift (ppm) | Aromatic C Chemical Shifts (ppm) | -CH₃ Chemical Shift (ppm) |
| This compound | Data not available | Data not available | Data not available |
| 2-Amino-5-chloro-3-methylbenzoic acid | Data not available | Data not available | Data not available |
| 2-Amino-5-chloro-4-methylbenzoic acid | Expected >165 ppm | Expected in the 110-150 ppm range | Expected in the 15-25 ppm range |
| 2-Amino-6-chloro-3-methylbenzoic acid | Data not available | Data not available | Data not available |
FT-IR Spectral Data
Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups in a molecule based on their absorption of infrared radiation. Key vibrational frequencies for the O-H of the carboxylic acid, N-H of the amine, C=O of the carboxylic acid, and C-Cl bonds are particularly informative.
| Compound | ν(O-H) (cm⁻¹) | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C-Cl) (cm⁻¹) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-5-chloro-3-methylbenzoic acid | Data available in spectral databases[2] | Data available in spectral databases[2] | Data available in spectral databases[2] | Data available in spectral databases[2] |
| 2-Amino-5-chloro-4-methylbenzoic acid | Expected broad band around 3300-2500 | Expected around 3400-3200 | Expected around 1700-1680 | Expected in the fingerprint region |
| 2-Amino-6-chloro-3-methylbenzoic acid | Data not available | Data not available | Data not available | Data not available |
Mass Spectrometry Data
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. All isomers of this compound have a nominal molecular weight of 185.61 g/mol .
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 185 | Data not available |
| 2-Amino-5-chloro-3-methylbenzoic acid | 185 | Data not available |
| 2-Amino-5-chloro-4-methylbenzoic acid | 185 | Data not available |
| 2-Amino-6-chloro-3-methylbenzoic acid | 185 | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Setup : The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Data Acquisition : For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly onto the ATR crystal, and firm contact is ensured. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Background Collection : A background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal is recorded.
-
Sample Analysis : The sample is then placed in the instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization : Electron Ionization (EI) is a common method for generating ions from small organic molecules.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the relationships between the isomers and the spectroscopic techniques used for their analysis, as well as a typical experimental workflow.
Caption: Relationship between isomers and spectroscopic analysis methods.
Caption: General experimental workflow for spectroscopic comparison.
References
Assessing the Metabolic Stability of Drug Candidates with the 2-Amino-4-chloro-5-methylbenzoyl Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can lead to adverse effects.[2] This guide provides a comparative framework for assessing the metabolic stability of drug candidates containing the 2-Amino-4-chloro-5-methylbenzoyl moiety. We will explore its likely metabolic pathways, detail experimental protocols for stability assessment, and discuss strategies for structural modification to enhance metabolic robustness.
Predicted Metabolic Pathways
The 2-Amino-4-chloro-5-methylbenzoyl moiety contains several functional groups susceptible to metabolic transformation, primarily by Cytochrome P450 (CYP450) enzymes in the liver.[3][4][5] The aromatic amine and the benzoyl group are the most probable sites of metabolism.
Key metabolic reactions for aromatic amines include:
-
N-Oxidation: The primary amino group can be oxidized to form hydroxylamine and nitroso derivatives, which can be reactive metabolites.[3][6]
-
N-Acetylation: Acetylation of the amino group is another common pathway, mediated by N-acetyltransferases (NATs).[3]
-
Aromatic Hydroxylation: The benzene ring can undergo hydroxylation, although the existing chloro and methyl substituents may influence the position of this modification.
-
Oxidative Deamination: This process can lead to the removal of the amino group.
The benzoyl portion is also subject to metabolism:
-
Reduction: The ketone group can be reduced to a secondary alcohol.
-
Hydroxylation: The phenyl ring of the benzoyl group can be hydroxylated.
These metabolic transformations are primarily catalyzed by Phase I enzymes, like the cytochrome P450 superfamily, and to a lesser extent, flavin-containing monooxygenases.[7] Subsequent Phase II reactions, such as glucuronidation or sulfation of hydroxylated metabolites, can also occur.[8]
References
- 1. nuvisan.com [nuvisan.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Safety Operating Guide
Proper Disposal of 2-Amino-4-chloro-5-methylbenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe disposal of 2-Amino-4-chloro-5-methylbenzoic acid, a halogenated aromatic amino acid.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for structurally similar compounds, this includes:
-
Hand Protection: Wear chemical-resistant gloves.
-
Eye/Face Protection: Use safety goggles and/or a face shield.[1]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator.
Avoid generating dust and ensure adequate ventilation in the handling area.[2] Do not release the chemical into the environment or allow it to enter drains.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][2] Always adhere to local, regional, and national regulations.
-
Waste Identification and Collection:
-
Collect waste this compound in its original container or a suitable, labeled, and closed container.[2]
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Container Management:
-
Handle uncleaned, empty containers as you would the product itself.
-
If permissible by regulations, containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. The rinsate should be collected and treated as chemical waste.
-
-
Disposal Method:
-
The recommended disposal method is through a licensed professional waste disposal service or an approved waste disposal plant.
-
Disposal should be in accordance with all applicable laws and regulations.[2]
-
Quantitative Data Summary
| Parameter | Value |
| Recommended Disposal Method | Approved Waste Disposal Plant |
| Regulatory Compliance | Local, Regional, National |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Amino-4-chloro-5-methylbenzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-4-chloro-5-methylbenzoic acid (CAS No. 155184-81-9) was publicly available at the time of this writing. The following safety and handling information is based on the available data for the closely related analogs, 2-Amino-5-chloro-3-methylbenzoic acid (CAS No. 20776-67-4) and 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS No. 88-51-7). It is imperative to consult a certified safety professional and the supplier's specific safety information before handling this chemical.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the safety data for its structural analogs.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1] | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[2] | To prevent skin contact. |
| Body Protection | Laboratory coat, long-sleeved clothing. | To protect skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.[1][3] | To prevent inhalation of dust or vapors. |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is crucial for the safe handling and disposal of this compound.
1. Pre-Handling Preparations:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1][3]
-
Locate and verify the functionality of the nearest emergency eyewash station and safety shower.
-
Gather all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize exposure time.
2. Handling the Chemical:
-
Wear all required PPE before opening the container.
-
Avoid creating dust.[1][3] If the compound is a solid, handle it carefully.
-
Measure and dispense the chemical in a designated area, away from ignition sources.[1]
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
3. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
For larger spills, follow your institution's emergency response protocol.
-
Do not allow the chemical to enter drains or waterways.[1]
-
In case of skin contact, immediately wash the affected area with plenty of soap and water.[1]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
If inhaled, move to fresh air. If breathing is difficult, provide oxygen.[1]
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of the chemical down the drain.[1]
-
Contaminated packaging should also be treated as hazardous waste.[3]
Emergency Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
